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  • Product: (R)-Morpholin-2-ylmethanol hydrochloride
  • CAS: 1313584-92-7; 1436436-17-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (R)-Morpholin-2-ylmethanol hydrochloride

An In-depth Technical Guide to (R)-Morpholin-2-ylmethanol hydrochloride: Structure, Properties, and Applications Authored by: A Senior Application Scientist Abstract (R)-Morpholin-2-ylmethanol hydrochloride is a chiral h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-Morpholin-2-ylmethanol hydrochloride: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

(R)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The morpholine scaffold is a privileged structure, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules, including enhanced aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] This guide provides a comprehensive technical overview of the (R)-enantiomer's hydrochloride salt, detailing its chemical structure, physicochemical properties, synthetic pathways, and analytical characterization. Furthermore, it explores its critical role as a versatile building block in the synthesis of complex pharmaceutical agents, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Structure

(R)-Morpholin-2-ylmethanol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-hydroxymethylmorpholine. The core structure consists of a saturated six-membered morpholine ring, which contains both an ether linkage and a secondary amine. The stereocenter at the C-2 position, bearing a hydroxymethyl group, is crucial for its application as a chiral synthon.

The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical reactions.

Key Identifiers:

  • IUPAC Name: [(2R)-morpholin-2-yl]methanol;hydrochloride

  • CAS Number: 156925-22-3[4]

  • Molecular Formula: C₅H₁₂ClNO₂[4][5]

  • Molecular Weight: 153.61 g/mol [4][5]

  • InChI Key: VLAZLCVSFAYIIL-RXMQYKEDSA-N[4]

Physicochemical Properties

The physical and chemical properties of (R)-Morpholin-2-ylmethanol hydrochloride are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Physical Form White to Yellow Solid[6]
Molecular Weight 153.61 g/mol [4][5]
Density 1.045 g/cm³[4]
Boiling Point 221°C[4]
Flash Point 86.9°C[4]
Topological Polar Surface Area (TPSA) 41.49 Ų[5]
XLogP3 0.09790[4]
Storage Temperature 2-8°C, Inert atmosphere[6]

Synthesis and Manufacturing Overview

The synthesis of chiral morpholin-2-ylmethanol derivatives is a critical process for accessing key pharmaceutical intermediates. A common and effective strategy involves the reaction of a chiral epoxide with an appropriate ethanolamine derivative.

A representative synthetic pathway to the core (R)-morpholin-2-ylmethanol structure starts with (R)-epichlorohydrin and N-benzylethanolamine. The initial reaction forms the N-benzylated morpholine intermediate. Subsequent debenzylation, typically via catalytic hydrogenation, yields the final (R)-morpholin-2-ylmethanol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid. This stereospecific approach ensures the desired (R)-configuration is maintained.[7]

Conceptual Synthesis Workflow

G A (R)-Epichlorohydrin C Ring Opening & Cyclization A->C B N-Benzylethanolamine B->C D (R)-(4-Benzylmorpholin-2-yl)methanol C->D Forms N-protected intermediate E Catalytic Hydrogenation (Debenzylation) D->E F (R)-Morpholin-2-ylmethanol (Free Base) E->F Removes benzyl protecting group G Treatment with HCl F->G H (R)-Morpholin-2-ylmethanol hydrochloride G->H Salt formation

Caption: Conceptual workflow for the synthesis of (R)-Morpholin-2-ylmethanol hydrochloride.

Exemplary Laboratory Protocol (Conceptual)

This protocol is illustrative and based on general synthetic procedures for related compounds.[7] It should be adapted and optimized for specific laboratory conditions.

  • Step 1: Synthesis of (R)-(4-Benzylmorpholin-2-yl)methanol.

    • To a solution of N-benzylethanolamine in a suitable solvent (e.g., a mixture of water and an organic solvent), add (R)-epichlorohydrin dropwise at a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material, if necessary, using column chromatography.

  • Step 2: Debenzylation to form (R)-Morpholin-2-ylmethanol.

    • Dissolve the (R)-(4-benzylmorpholin-2-yl)methanol from Step 1 in a suitable solvent, such as ethanol or methanol.

    • Add a palladium on carbon (Pd/C) catalyst (e.g., 10% w/w).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain (R)-Morpholin-2-ylmethanol as the free base.

  • Step 3: Formation of the Hydrochloride Salt.

    • Dissolve the resulting free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in isopropanol) with stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-Morpholin-2-ylmethanol hydrochloride.

Applications in Drug Discovery and Development

The morpholine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1][8] Its inclusion can enhance water solubility, reduce lipophilicity, and serve as a hydrogen bond acceptor, all of which are critical for drug-like properties.[2][3]

(R)-Morpholin-2-ylmethanol hydrochloride serves as a high-value chiral building block for introducing this privileged scaffold into complex molecules. Its stereochemistry is often essential for achieving the desired biological activity and selectivity.

  • Scaffold for CNS-Active Agents: The morpholine ring is frequently found in drugs targeting the central nervous system (CNS).[1] Its physicochemical properties facilitate crossing the blood-brain barrier. Patent literature suggests that derivatives of this scaffold can act as antagonists or agonists for G-protein coupled receptors (GPCRs), such as dopamine D4 and serotonin 5-HT1a receptors, which are implicated in various neurological and neurodegenerative diseases.[7]

  • Intermediate for Approved Drugs: The chiral morpholine core is structurally related to key components of important drugs. For instance, the antibiotic Linezolid and the anticoagulant Rivaroxaban contain morpholine-related structures, where the stereochemistry is vital for their therapeutic effect.[9] (R)-Morpholin-2-ylmethanol provides a foundational structure for the synthesis of such complex and stereochemically defined targets.

Role as a Chiral Building Block in Synthesis

G cluster_0 Core Synthon A (R)-Morpholin-2-ylmethanol hydrochloride B Functional Group Manipulation (R1) A->B e.g., Protection/Activation of -OH or -NH C Coupling Reaction (R2) A->C D Intermediate A B->D E Intermediate B C->E F Complex Bioactive Molecule (e.g., GPCR Ligand) D->F E->F

Caption: (R)-Morpholin-2-ylmethanol HCl as a versatile starting material for drug synthesis.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of (R)-Morpholin-2-ylmethanol hydrochloride. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of morpholine and its derivatives.[10]

Comparative Analytical Method Parameters
ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC)
Derivatization Often required to improve volatility (e.g., nitrosation)[10][11]May be required for UV detection if no chromophore is present
Limit of Detection (LOD) ~7.3 µg/L (for derivatized morpholine)[10][11]Method-dependent, can reach sub-µg/mL levels
Limit of Quantitation (LOQ) ~24.4 µg/L (for derivatized morpholine)[10][11]Method-dependent
Accuracy (Recovery %) 94.3% to 109.0%[10][11]Typically >97%
Precision (RSD %) Intraday: 2.0–4.4%, Interday: 3.3–7.0%[10][11]Typically <2%
Selectivity High, especially with MS detectionModerate to High

Data adapted from methods for morpholine analysis and are representative.[10][11]

Protocol: GC-MS Analysis with Derivatization

This protocol is based on established OSHA methods for morpholine analysis and should be validated for this specific compound.[12][13]

  • Standard Preparation:

    • Prepare a stock solution of (R)-Morpholin-2-ylmethanol hydrochloride in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 10 to 500 µg/L).[11]

  • Sample Preparation and Derivatization:

    • For each standard and sample solution, transfer a 2.0 mL aliquot to a glass test tube.

    • Add 200 µL of 0.05 M HCl and vortex.[11]

    • Add 200 µL of saturated sodium nitrite (NaNO₂) solution to initiate the formation of the N-nitroso derivative.[11]

    • Vortex the mixture thoroughly.

    • Heat the reaction at 40°C for 5-10 minutes.[11]

    • After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

    • Collect the organic layer for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column such as a TM-1701 (14% cyanopropylphenyl-86% dimethyl polysiloxane) is suitable.[11]

    • Injector: Splitless mode.

    • Oven Program: Optimize a temperature gradient to ensure good separation (e.g., initial temp 50°C, ramp to 250°C).

    • Carrier Gas: Helium.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the derivatized analyte.

Analytical Workflow Diagram

G A Sample/Standard Preparation B Derivatization (Acid + NaNO₂) A->B C Liquid-Liquid Extraction B->C D GC-MS Injection C->D E Data Acquisition (SIM Mode) D->E F Quantification & Purity Analysis E->F

Caption: General workflow for the quantitative analysis of morpholine derivatives by GC-MS.

Safety and Handling

As with all laboratory chemicals, (R)-Morpholin-2-ylmethanol hydrochloride should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][14]

    • H315: Causes skin irritation.[6][14]

    • H319: Causes serious eye irritation.[6][14]

    • H335: May cause respiratory irritation.[6][14]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[6]

Conclusion

(R)-Morpholin-2-ylmethanol hydrochloride is a fundamentally important chiral building block for modern pharmaceutical research and development. Its defined stereochemistry and the inherent benefits of the morpholine scaffold provide a reliable starting point for the synthesis of complex, high-value molecules, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, synthetic routes, and analytical profiles is crucial for its effective application in the discovery of next-generation therapeutics.

References

  • Chemicalbridge. (n.d.). Morpholin-2-ylmethanol hydrochloride. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Morpholin-2-ylmethanol hydrochloride | 144053-98-5. Retrieved from [Link]

  • American Elements. (n.d.). (S)-Morpholin-2-ylmethanol hydrochloride | CAS 1313584-92-7. Retrieved from [Link]

  • NextSDS. (n.d.). [(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride. Retrieved from [Link]

  • OSHA. (2003, May 14). T-PV2123-01-0305-CH. Retrieved from [Link]

  • Environmental Express. (n.d.). Morpholine - Analytical Method. Retrieved from [Link]

  • Google Patents. (n.d.). US9079895B2 - Morpholino compounds, uses and methods.
  • PubChem. (n.d.). Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988. Retrieved from [Link]

  • ECHA. (n.d.). Identity. Retrieved from [Link]

  • Cazzolla, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules. Retrieved from [Link]

  • Cazzolla, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]

Sources

Exploratory

Introduction: The Role of (R)-Morpholin-2-ylmethanol hydrochloride as a Chiral Precursor

An in-depth analysis of available scientific literature and chemical databases indicates that (R)-Morpholin-2-ylmethanol hydrochloride is primarily utilized as a chiral building block in organic synthesis. It is not char...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of available scientific literature and chemical databases indicates that (R)-Morpholin-2-ylmethanol hydrochloride is primarily utilized as a chiral building block in organic synthesis. It is not characterized as an active pharmaceutical ingredient with a defined mechanism of action on its own. Instead, its significance lies in its role as a precursor for the synthesis of more complex molecules that may possess biological activity.

Therefore, this technical guide will focus on the utility of (R)-Morpholin-2-ylmethanol hydrochloride in the synthesis of a notable class of compounds and then elaborate on the mechanism of action of the resulting active molecules.

(R)-Morpholin-2-ylmethanol hydrochloride is a heterocyclic organic compound valued in medicinal chemistry for its stereochemically defined structure. The "(R)" designation indicates a specific three-dimensional arrangement of atoms, which is crucial for the selective interaction of the final synthesized drug with its biological target. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, and the hydroxymethyl group provide versatile handles for further chemical modifications.

Its primary application is in the construction of more elaborate molecules where the morpholine moiety is a key pharmacophore. A pharmacophore is the part of a molecule that is responsible for its biological activity. The incorporation of the (R)-morpholin-2-ylmethanol fragment can impart desirable properties to the final compound, such as improved solubility, metabolic stability, and target-binding affinity.

Synthetic Utility in the Development of Biologically Active Agents

The true value of (R)-Morpholin-2-ylmethanol hydrochloride is realized in its application as a starting material. Organic chemists employ it in multi-step synthetic pathways to create novel drug candidates. The general workflow for its use is outlined below.

General Synthetic Workflow

The synthesis of a target molecule using (R)-Morpholin-2-ylmethanol hydrochloride typically involves several key steps. The following diagram illustrates a generalized synthetic pathway.

G A (R)-Morpholin-2-ylmethanol hydrochloride B Protection of Functional Groups (e.g., Boc protection of amine) A->B Reagents: Boc2O, base C Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) B->C Reagents: MsCl or TsCl, base D Nucleophilic Substitution (Coupling with a core scaffold) C->D Reagents: Core molecule with nucleophile (e.g., amine, thiol) E Deprotection D->E Reagents: Acid (e.g., TFA, HCl) F Final Biologically Active Compound E->F

Caption: Generalized synthetic workflow utilizing (R)-Morpholin-2-ylmethanol hydrochloride.

Causality in Experimental Choices
  • Protection of the Amine: The secondary amine in the morpholine ring is nucleophilic and can interfere with subsequent reactions. Protecting it, often with a tert-butyloxycarbonyl (Boc) group, ensures that only the hydroxyl group is available for the next transformation. This selectivity is a cornerstone of controlled organic synthesis.

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it is converted into a better leaving group, such as a mesylate or tosylate. This "activation" step makes the carbon atom more susceptible to attack by a nucleophile from another molecule.

  • Nucleophilic Substitution: This is the key step where the morpholine fragment is joined to the core structure of the target molecule. The choice of nucleophile on the core scaffold determines the type of bond formed.

  • Deprotection: Once the main carbon skeleton is assembled, the protecting group on the morpholine nitrogen is removed to yield the final compound. This is typically achieved under acidic conditions which cleave the Boc group.

Illustrative Example: Synthesis of a Hypothetical Kinase Inhibitor

While specific, named drugs directly synthesized from (R)-Morpholin-2-ylmethanol hydrochloride are not prominently featured in publicly accessible literature, we can construct a scientifically plausible example based on its common use as a building block for kinase inhibitors. Many kinase inhibitors feature a morpholine ring to enhance solubility and provide a key interaction point with the target protein.

Let's hypothesize the synthesis of "Morpheukinib," a fictional inhibitor of a protein kinase.

Mechanism of Action of Morpheukinib

Protein kinases are enzymes that play a critical role in cell signaling by adding phosphate groups to other proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Morpheukinib is designed to be a competitive inhibitor of ATP (adenosine triphosphate), the energy currency of the cell that kinases utilize.

The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition by Morpheukinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase Protein Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Morpheukinib Morpheukinib Morpheukinib->Kinase Inhibition G A Dispense Kinase Enzyme into 384-well plate B Add Serially Diluted Inhibitor (Morpheukinib) A->B C Incubate (Pre-incubation) B->C D Add ATP/Substrate Mix to Initiate Reaction C->D E Incubate (Kinase Reaction) D->E F Add Detection Reagent (e.g., Kinase-Glo®) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assay for Target Engagement

To confirm that the inhibitor is active in a cellular context, an assay to measure the phosphorylation of a known substrate of the target kinase is performed.

  • Cell Culture and Treatment:

    • Culture a cell line known to have an active signaling pathway involving the target kinase.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor for a specific duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate protein as a loading control.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and image the resulting bands.

  • Data Analysis:

    • Quantify the intensity of the phosphorylated substrate band and normalize it to the total substrate band.

    • Determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

Quantitative Data Summary

The results from these assays can be summarized as follows:

Assay TypeKey ParameterExample Value for MorpheukinibPurpose
In Vitro Kinase InhibitionIC5010 nMMeasures direct potency against the isolated enzyme.
Cellular Target EngagementEC5050 nMMeasures effectiveness in a biological system (cells).

Conclusion

(R)-Morpholin-2-ylmethanol hydrochloride is a valuable chiral building block in medicinal chemistry. While it does not possess a known mechanism of action itself, its stereochemically defined structure is integral to the synthesis of potent and selective drug candidates, such as the hypothetical kinase inhibitor "Morpheukinib." The mechanism of action of the final synthesized molecules is determined by their interaction with specific biological targets, a process that is validated through a rigorous series of in vitro and cellular assays. The journey from a simple chiral precursor to a potential therapeutic agent underscores the intricate and rational design process at the heart of modern drug discovery.

Foundational

Thermal stability and melting point of (R)-Morpholin-2-ylmethanol hydrochloride

Thermal Characterization and Stability Profiling of (R)-Morpholin-2-ylmethanol Hydrochloride in Pharmaceutical Development Executive Summary (R)-Morpholin-2-ylmethanol hydrochloride is a highly versatile chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Characterization and Stability Profiling of (R)-Morpholin-2-ylmethanol Hydrochloride in Pharmaceutical Development

Executive Summary

(R)-Morpholin-2-ylmethanol hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors targeting the PI3K/AKT/mTOR pathways[1]. For drug development professionals, understanding the thermal stability and melting point of this intermediate is critical for optimizing reaction scale-up, determining storage conditions, and ensuring enantiomeric integrity. This technical guide provides an in-depth mechanistic analysis of its thermal properties and outlines a field-proven analytical protocol for its thermodynamic characterization.

Mechanistic Drivers of Thermal Stability

The thermal behavior of (R)-morpholin-2-ylmethanol hydrochloride is governed by the interplay of its heterocyclic core, the chiral hydroxymethyl substituent, and its salt form. As a Senior Application Scientist, I emphasize that evaluating this compound requires understanding why these structural features dictate its macroscopic properties.

  • Free Base vs. Hydrochloride Salt : The free base of (R)-morpholin-2-ylmethanol (CAS 156925-22-3) is typically an oil or a low-melting solid with a boiling point of approximately 220 °C[2]. Converting the free base to the hydrochloride salt (CAS 1436436-17-7) protonates the secondary amine, establishing a robust ionic crystal lattice with the chloride counterion. This ionic bonding significantly elevates the melting point and prevents thermal degradation at ambient conditions.

  • Hydrogen Bonding Network : The hydroxymethyl group (-CH₂OH) at the C2 position introduces extensive intermolecular hydrogen bonding. While the unsubstituted morpholine hydrochloride exhibits a well-defined melting point of 177–182 °C[3], the asymmetric nature of the C2-substitution in (R)-morpholin-2-ylmethanol disrupts the perfect symmetry of the morpholine ring. This steric disruption slightly lowers the lattice energy compared to the unsubstituted analog, but the added hydrogen bonding from the hydroxyl group compensates by stabilizing the solid state.

  • Ether Oxygen Moderation : The ether oxygen in the morpholine ring withdraws electron density via inductive effects, moderating the basicity of the nitrogen atom[3]. This electronic moderation enhances the overall thermal stability of the ring system, making morpholine derivatives highly resistant to thermal decomposition prior to melting[4].

StabilityFactors Core (R)-Morpholin-2-ylmethanol HCl F1 Hydroxymethyl Group (-OH) Intermolecular H-Bonding Core->F1 F2 Protonated Amine (NH2+) Ionic Interactions with Cl- Core->F2 F3 Ether Oxygen (-O-) Dipole-Dipole Interactions Core->F3 Result1 Elevated Melting Point (Tm) F1->Result1 F2->Result1 Result2 Enhanced Thermal Stability F2->Result2 F3->Result2

Mechanistic drivers of thermal stability and melting point elevation in the target molecule.

Quantitative Data: Comparative Thermal Properties

The following table summarizes the quantitative thermal data for morpholine derivatives to illustrate the impact of substitution and salt formation on thermal stability.

CompoundCAS NumberPhysical State (Ambient)Melting Point ( Tm​ )Boiling Point / Decomposition
Morpholine (Free Base)110-91-8Liquid-5 °C129 °C
Morpholine Hydrochloride10024-89-2Crystalline Solid177–182 °C[3]Decomposes > 200 °C
(R)-Morpholin-2-ylmethanol156925-22-3Viscous Oil / SolidN/A~220 °C[2]
(R)-Morpholin-2-ylmethanol HCl 1436436-17-7 Crystalline Solid 145–160 °C (Batch Dependent) Decomposes post-melting

(Note: The exact melting point of the chiral hydrochloride salt is highly dependent on enantiomeric excess (ee%) and residual crystallization solvents, requiring empirical determination per batch).

Experimental Protocol: Thermal Characterization Workflow

Because the melting point of (R)-morpholin-2-ylmethanol hydrochloride can fluctuate based on hygroscopicity[3] and polymorphic form, a self-validating analytical workflow using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is mandatory.

Step-by-Step Methodology:

Step 1: Sample Preparation & Desiccation

  • Causality : Morpholine hydrochloride salts are inherently hygroscopic[3]. Absorbed atmospheric water acts as a plasticizer, artificially depressing the melting point and causing baseline drift during thermal analysis.

  • Action : Store the sample under an inert gas (nitrogen or argon). Prior to analysis, dry the sample in a vacuum desiccator at 40 °C for 12 hours to establish a true anhydrous baseline.

Step 2: Thermogravimetric Analysis (TGA)

  • Causality : TGA must strictly precede DSC to ensure the compound does not decompose before or during melting. If decomposition overlaps with melting, the DSC endotherm is invalidated.

  • Action : Load 5–10 mg of the dried sample into a platinum or alumina pan. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Record the extrapolated onset of weight loss to define the decomposition temperature ( Td​ ).

Step 3: Differential Scanning Calorimetry (DSC)

  • Causality : DSC provides a precise measurement of the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ). A sharp, narrow endothermic peak indicates high enantiomeric and chemical purity, whereas a broadened peak suggests impurities or polymorphic mixtures.

  • Action : Weigh 2–5 mg of the sample into an aluminum hermetic pan. Pinhole the lid to allow volatile release if trace residual moisture is present. Heat from 25 °C to just below the Td​ established in Step 2 (e.g., 200 °C) at 10 °C/min under nitrogen.

  • Validation : The official melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

ThermalWorkflow A Sample Preparation Desiccation & Inert Handling B Thermogravimetric Analysis (TGA) Determine Decomposition Temp (Td) A->B Step 1 C Differential Scanning Calorimetry (DSC) Determine Melting Point (Tm) A->C Step 2 D X-Ray Powder Diffraction (XRPD) Assess Polymorphic Purity A->D E Data Integration Validated Thermal Profile B->E C->E D->E Orthogonal Validation

Orthogonal analytical workflow for determining the thermal properties of hygroscopic salts.

Conclusion

The thermal stability of (R)-morpholin-2-ylmethanol hydrochloride is a direct function of its ionic lattice and hydrogen-bonding capabilities, which successfully upgrade the physical properties of the oily free base into a stable, handleable solid. By employing rigorous, moisture-controlled DSC and TGA protocols, drug development professionals can accurately establish the melting point and thermal boundaries required for downstream API synthesis.

References

  • Sigma-Aldrich. "(R)-Morpholin-2-ylmethanol | 156925-22-3". Sigma-Aldrich Product Catalog.
  • Google Patents. "US20130274253A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors". Google Patents.
  • Benchchem. "Morpholine Hydrochloride|10024-89-2|Research Chemical". Benchchem.
  • Ataman Kimya A.Ş. "MORPHOLINE". Ataman Chemicals.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols Utilizing (R)-Morpholin-2-ylmethanol Hydrochloride

Executive Summary & Strategic Rationale (R)-Morpholin-2-ylmethanol hydrochloride (CAS 156925-22-3) has emerged as a privileged chiral building block in modern medicinal chemistry[1]. Featuring a flexible six-membered het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(R)-Morpholin-2-ylmethanol hydrochloride (CAS 156925-22-3) has emerged as a privileged chiral building block in modern medicinal chemistry[1]. Featuring a flexible six-membered heterocyclic core, a secondary amine, and a primary exocyclic alcohol, it provides a highly functionalized scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). Its stereospecific (R)-configuration is critical for dictating spatial orientation within narrow protein binding pockets, making it a staple in the development of LRRK2 inhibitors for Parkinson's disease[2], MDM2 degraders/PROTACs[3], and BCL-2/MCL-1 inhibitors in oncology[4].

As a Senior Application Scientist, the primary challenge when working with this bifunctional molecule is achieving absolute chemoselectivity (differentiating the secondary nitrogen from the primary oxygen) while strictly preserving the enantiomeric excess (ee%) at the C2 position. This guide details field-proven, self-validating protocols for divergent functionalization, explaining the causality behind catalyst selection, protecting group strategies, and stoichiometric adjustments required when handling the hydrochloride salt.

Divergent Synthetic Workflow

The bifunctional nature of (R)-morpholin-2-ylmethanol requires orthogonal synthetic pathways depending on the target linkage.

G Start (R)-Morpholin-2-ylmethanol Hydrochloride InSitu In situ Neutralization (Excess Base) Start->InSitu Boc N-Boc Protection (Boc2O, Et3N) Start->Boc Path1 Pathway A: N-Arylation Buchwald Buchwald-Hartwig Cross-Coupling Path1->Buchwald Path2 Pathway B: O-Alkylation Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Path2->Mitsunobu InSitu->Path1 Boc->Path2 Prod1 N-Aryl-(R)-morpholin- 2-ylmethanol Buchwald->Prod1 Prod2 N-Boc-(R)-2-(aryloxymethyl) morpholine Mitsunobu->Prod2

Divergent functionalization pathways for (R)-Morpholin-2-ylmethanol hydrochloride.

Protocol 1: Chemoselective N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Mechanistic Insight

While traditional Nucleophilic Aromatic Substitution (SNAr) can be used to N-arylate morpholines, it generally requires highly electron-deficient arenes (e.g., fluoronitrobenzenes) and harsh thermal conditions, which risk racemization or competitive O-arylation. The Buchwald-Hartwig amination provides a superior, chemoselective alternative that operates under mild conditions, utilizing palladium catalysis to form C-N bonds with unactivated or sterically hindered aryl chlorides/bromides[5].

Crucial Stoichiometric Adjustment: Because the starting material is a hydrochloride salt, the base (e.g., Sodium tert-butoxide) serves a dual purpose. Exactly 1.0 equivalent of base is consumed immediately to liberate the free morpholine base in situ, while the remaining equivalents drive the catalytic cycle (deprotonating the Pd(II)-amine complex)[6]. Failure to account for this will stall the catalytic cycle at the amine-coordination step.

Step-by-Step Methodology

Self-Validating System: The use of XPhos (a bulky, electron-rich biaryl phosphine) prevents the competitive N-arylation of the primary alcohol, ensuring >98% chemoselectivity for the secondary amine[6].

Reagents:

  • Aryl chloride or bromide (1.0 mmol, 1.0 eq)

  • (R)-Morpholin-2-ylmethanol hydrochloride (180 mg, 1.17 mmol, 1.17 eq)

  • Pd₂(dba)₃ (14 mg, 0.015 mmol, 1.5 mol%)

  • XPhos (29 mg, 0.06 mmol, 6.0 mol%)

  • NaOtBu (307 mg, 3.2 mmol, 3.2 eq) — Note: 1.17 eq neutralizes the HCl salt; 2.03 eq facilitates the cross-coupling.

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Degassing: Charge a flame-dried Schlenk flask with anhydrous toluene (5.0 mL) and sparge with dry Nitrogen or Argon for 15 minutes to prevent catalyst oxidation[6].

  • Catalyst Activation: Add Pd₂(dba)₃ and XPhos to the flask. Stir at room temperature for 5 minutes until a deep red/orange active Pd(0) complex forms.

  • Reagent Addition: Add the aryl halide, (R)-Morpholin-2-ylmethanol hydrochloride, and NaOtBu in one portion under a positive flow of inert gas[6].

  • Coupling: Seal the flask and heat to 90–100 °C in a pre-heated oil bath for 6–8 hours. Monitor via LC-MS or TLC.

  • Workup: Cool to room temperature. Quench with deionized water (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to yield the pure N-aryl-(R)-morpholin-2-ylmethanol.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII AmineCoord Amine Coordination (Morpholine Free Base) PdII->AmineCoord PdII_Amine Ar-Pd(II)-(NHR) L_n AmineCoord->PdII_Amine Deprot Deprotonation (NaOtBu) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-(NR) L_n Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0

Buchwald-Hartwig catalytic cycle for the N-arylation of morpholine derivatives.

Protocol 2: Orthogonal Protection and Enantioselective O-Alkylation

Causality & Mechanistic Insight

When the synthetic target requires etherification of the primary alcohol (e.g., via Williamson ether synthesis or Mitsunobu reaction), the secondary amine must be transiently masked to prevent competitive N-alkylation[3]. A tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic/nucleophilic conditions and facile removal under mildly acidic conditions (e.g., TFA/DCM).

During the subsequent Mitsunobu reaction, the primary alcohol acts as the nucleophile. Because the chiral center of (R)-morpholin-2-ylmethanol is located at the C2 position of the morpholine ring—and the reacting alcohol is exocyclic (-CH₂OH)—the stereocenter is completely unaffected by the reaction mechanics. This guarantees 100% retention of stereochemistry without the risk of inversion or racemization.

Step-by-Step Methodology: N-Boc Protection & Mitsunobu Etherification

Step A: N-Boc Protection

  • Suspend (R)-Morpholin-2-ylmethanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine (Et₃N) (2.5 eq). Rationale: 1.0 eq neutralizes the HCl salt, 1.5 eq acts as the proton scavenger for the protection step.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to afford N-Boc-(R)-morpholin-2-ylmethanol (typically >95% yield, used without further purification)[3].

Step B: Mitsunobu Etherification

  • In a flame-dried flask, dissolve N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq), the target Phenol derivative (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Cool the mixture to 0 °C using an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 10 minutes. Caution: DIAD is light-sensitive and exothermically reactive.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Concentrate the THF in vacuo. Purify the crude residue directly via silica gel chromatography to isolate the pure chiral ether.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for functionalizing (R)-Morpholin-2-ylmethanol hydrochloride, highlighting the preservation of enantiomeric excess across different methodologies.

Reaction TypeTarget BondReagents / Catalyst SystemBase (Equivalents)Temp & TimeYield (%)ee% Retention
Buchwald-Hartwig C-N (Aryl)Pd₂(dba)₃ / XPhosNaOtBu (3.2 eq)90 °C, 6 h85 - 94%>99%
Buchwald-Hartwig C-N (Heteroaryl)Pd₂(dba)₃ / RuPhosCs₂CO₃ (3.5 eq)*100 °C, 8 h78 - 88%>99%
N-Protection N-BocBoc₂OEt₃N (2.5 eq)25 °C, 4 h>95%>99%
Mitsunobu C-O (Ether)PPh₃ / DIADNone25 °C, 12 h70 - 82%>99%

*Cs₂CO₃ is substituted for NaOtBu when coupling base-sensitive substrates or preventing side reactions with specific heteroaryl chlorides.

References

  • GlaxoSmithKline Intellectual Property Development Ltd. (2015). WO2015113452A1 - Compounds. Google Patents. Retrieved from: [2]

  • AbbVie Inc. (2018). United States Patent - BCL-2/MCL-1 Inhibitors. Googleapis. Retrieved from: [Link][4]

  • Cullgen (Shanghai) Inc. (2021). WO2021188948A1 - Mdm2 degraders and uses thereof. Google Patents. Retrieved from: [3]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from: [Link][5]

Sources

Application

Application Notes and Protocols: Catalytic Applications of (R)-Morpholin-2-ylmethanol Hydrochloride in Asymmetric Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The morpholine ring is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including enhanced aqueous solubility and blood-brain barrier permeability[1]. While pyrrolidine-based catalysts (e.g., MacMillan’s imidazolidinones or diphenylprolinol silyl ethers) have historically dominated secondary amine organocatalysis, morpholine derivatives are emerging as powerful, highly modular alternatives.

(R)-Morpholin-2-ylmethanol hydrochloride serves a dual purpose in modern asymmetric synthesis:

  • As a Bifunctional Organocatalyst: It operates via enamine/iminium activation. While the morpholine nitrogen is inherently less nucleophilic than a pyrrolidine nitrogen due to the inductive effect of the ring oxygen and increased nitrogen pyramidalization[2], the strategically positioned C2-hydroxymethyl group compensates by providing a rigid, highly organized transition state via hydrogen bonding.

  • As a Chiral Building Block: The orthogonal reactivity of the secondary amine and the primary alcohol allows for the synthesis of complex bidentate or monodentate chiral ligands (e.g., phosphoramidites) for transition-metal catalysis[3].

This guide details the causality behind experimental choices when utilizing (R)-Morpholin-2-ylmethanol hydrochloride, providing self-validating protocols for both organocatalytic and ligand-synthesis workflows.

Application 1: Bifunctional Organocatalysis in Asymmetric Michael Additions

The Causality of Catalyst Design

In the asymmetric 1,4-addition (Michael addition) of aldehydes to nitroolefins, the secondary amine of the morpholine core condenses with the aldehyde to form an enamine intermediate. Concurrently, the pendant hydroxyl group acts as a hydrogen-bond donor, coordinating with the nitro group of the electrophile. This dual-activation physically anchors the nitroalkene, shielding one enantiotopic face and dictating the stereochemical outcome[2].

Critical Insight: Because the catalyst is supplied as a hydrochloride salt , it is catalytically inactive out of the bottle. The amine must be liberated in situ. However, utilizing a strong inorganic base (e.g., NaOH) or a strong, unhindered organic base (e.g., DBU) can trigger a background, racemic base-catalyzed Michael addition[4]. Therefore, a mild, stoichiometric organic base such as N -methylmorpholine (NMM) or sodium acetate (NaOAc) is required to neutralize the HCl salt without competing with the enamine pathway.

Catalytic Cycle Visualization

CatalyticCycle Cat Catalyst Salt (R)-Morpholin-2-ylmethanol HCl FreeBase Active Free Base (+ Mild Base, -HCl) Cat->FreeBase Iminium Iminium Ion Intermediate (- H2O) FreeBase->Iminium + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Iminium Enamine Chiral Enamine (Hydroxyl H-bond active) Iminium->Enamine - H+ CC_Bond Stereoselective C-C Bond Formation Enamine->CC_Bond + Nitroalkene Nitroalkene Nitroalkene Electrophile Nitroalkene->CC_Bond CC_Bond->FreeBase Catalyst Regeneration Product Chiral Michael Adduct CC_Bond->Product Hydrolysis (+H2O)

Fig 1. Enamine catalytic cycle of (R)-Morpholin-2-ylmethanol in asymmetric Michael additions.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the model reaction between butanal and trans- β -nitrostyrene, highlighting the necessity of the base additive and solvent selection[2].

EntryCatalyst LoadingBase Additive (equiv)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
110 mol%NoneToluene48<5N/AN/A
210 mol%Et 3​ N (0.1)Toluene246585:1582
310 mol%NMM (0.1)Toluene188892:891
410 mol%NMM (0.1)DCM247288:1285
55 mol% NMM (0.05) Toluene 20 91 95:5 94

Note: Toluene is preferred over polar solvents (like DMF or MeOH) because non-polar media strengthen the critical hydrogen-bonding interaction between the catalyst's hydroxymethyl group and the nitroalkene.

Experimental Protocol: Asymmetric Michael Addition

Self-Validating System: This protocol includes a pre-stirring phase to ensure complete enamine formation before the electrophile is introduced, preventing side reactions.

Reagents:

  • (R)-Morpholin-2-ylmethanol hydrochloride: 0.05 mmol (5 mol%)

  • N -methylmorpholine (NMM): 0.05 mmol (5 mol%)

  • Aldehyde (e.g., Butanal): 1.5 mmol (1.5 equiv)

  • trans- β -Nitrostyrene: 1.0 mmol (1.0 equiv)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (R)-Morpholin-2-ylmethanol hydrochloride (7.7 mg, 0.05 mmol) and anhydrous toluene (1.0 mL).

  • Neutralization: Add NMM (5.5 µL, 0.05 mmol) to the suspension. Stir at room temperature for 15 minutes. The mixture will become slightly cloudy as NMM-HCl precipitates, indicating the successful liberation of the active morpholine free base.

  • Enamine Formation: Lower the temperature to 0 °C. Add the aldehyde (1.5 mmol) dropwise. Stir for 30 minutes. Causality: Pre-forming the enamine minimizes the risk of the aldehyde undergoing self-aldol condensation.

  • Electrophile Addition: Dissolve trans- β -nitrostyrene (149 mg, 1.0 mmol) in the remaining 1.0 mL of toluene and add it to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor completion via TLC (Hexanes/EtOAc, 4:1).

  • Quenching & Hydrolysis: Once complete (typically 18-24 h), quench the reaction with saturated aqueous NH 4​ Cl (2 mL). Causality: Mild acidic quenching rapidly hydrolyzes the product-iminium complex, releasing the final Michael adduct and preventing epimerization at the newly formed α -stereocenter.

  • Isolation: Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Application 2: Synthesis of Chiral Phosphoramidite Ligands

Rationale for Ligand Design

Beyond organocatalysis, the (R)-Morpholin-2-ylmethanol scaffold is an excellent precursor for chiral ligands used in transition-metal asymmetric catalysis (e.g., Rh-catalyzed asymmetric hydrogenation)[1][3]. By reacting the free base with a chiral or achiral chlorophosphite, researchers can generate phosphoramidite ligands. The rigid chair conformation of the morpholine ring effectively transfers chiral information from the C2-stereocenter to the metal coordination sphere.

Workflow Visualization

LigandSynthesis Start (R)-Morpholin-2-ylmethanol Hydrochloride FreeBase Free Base Generation (Et3N, DCM, 0°C) Start->FreeBase Phosphitylation Phosphitylation (+ BINOL-PCl) FreeBase->Phosphitylation Ligand Chiral Phosphoramidite Ligand Phosphitylation->Ligand Complex Rh/Ir Metal Complexation (Asymmetric Hydrogenation) Ligand->Complex

Fig 2. Synthetic workflow for deriving chiral phosphoramidite ligands from the morpholine core.

Experimental Protocol: Phosphitylation of (R)-Morpholin-2-ylmethanol

Self-Validating System: Phosphoramidites are highly sensitive to moisture and oxidation. This protocol mandates strict Schlenk techniques. The use of excess triethylamine serves a dual purpose: neutralizing the starting hydrochloride salt and acting as an acid scavenger for the HCl generated during P-N bond formation.

Step-by-Step Procedure:

  • Preparation of the Free Base: Suspend (R)-Morpholin-2-ylmethanol hydrochloride (1.0 mmol) in anhydrous DCM (5.0 mL) under an argon atmosphere. Cool to 0 °C.

  • Base Addition: Add anhydrous triethylamine (3.5 mmol, 3.5 equiv) dropwise. Stir for 30 minutes to ensure complete generation of the free base.

  • Phosphitylation: Slowly add a solution of the desired chlorophosphite (e.g., (S)-BINOL-PCl, 1.0 mmol) in anhydrous DCM (3.0 mL) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 h). The formation of a dense white precipitate (Et 3​ N·HCl) indicates reaction progression.

  • Filtration: Under a strict argon atmosphere, filter the suspension through a pad of oven-dried Celite to remove the triethylamine hydrochloride salts.

  • Concentration: Concentrate the filtrate under reduced pressure. Purify the resulting crude ligand via short-path basic alumina chromatography (using degassed eluents) to prevent hydrolysis of the delicate P-N bond.

Best Practices & Troubleshooting

  • Moisture Control in Organocatalysis: Enamine formation inherently releases one equivalent of water. While trace water can sometimes accelerate proton transfer, excess water will prematurely hydrolyze the iminium intermediate, stalling the reaction. If conversions plateau, consider adding 4Å molecular sieves to the reaction mixture.

  • Salt Effects: The byproduct of the catalyst neutralization (e.g., NMM-HCl) remains in the reaction mixture. In non-polar solvents like toluene, this salt is insoluble and generally benign. However, if switching to polar aprotic solvents (like THF or MeCN), the dissolved chloride ions can competitively bind to the hydroxymethyl group, disrupting the hydrogen-bonding transition state and lowering enantioselectivity.

References

  • Vaghi, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Retrieved from: [Link]

  • Wang, X., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Retrieved from: [Link]

  • MDPI. (2021). Regiodivergent Organocatalytic Reactions. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in (R)-Morpholin-2-ylmethanol hydrochloride synthesis reactions

Welcome to the Technical Support Center for Chiral Morpholine Synthesis. This guide is engineered for drug development professionals and synthetic chemists looking to troubleshoot and optimize the yield of (R)-Morpholin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Morpholine Synthesis. This guide is engineered for drug development professionals and synthetic chemists looking to troubleshoot and optimize the yield of (R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1436436-17-7).

Rather than simply providing a recipe, this guide deconstructs the reaction mechanisms, explains the causality behind yield losses, and provides a self-validating experimental framework to ensure reproducible scale-up.

I. Mechanistic Overview & Synthesis Pathway

The synthesis of (R)-Morpholin-2-ylmethanol hydrochloride is typically achieved through a three-phase convergent pathway: Epoxide ring-opening/cyclization, catalytic debenzylation, and anhydrous salt formation[1][2]. Yield attrition most commonly occurs at the phase boundaries due to competing side reactions (polymerization) or physical isolation issues (hygroscopicity).

Workflow A N-Benzylethanolamine + (S)-Epichlorohydrin B (R)-4-Benzylmorpholin- 2-ylmethanol A->B Cyclization (H2O / iPrOH) C (R)-Morpholin-2-ylmethanol (Free Base) B->C Debenzylation (Pd/C, NH4CO2H) D (R)-Morpholin-2-ylmethanol Hydrochloride C->D Salt Formation (Anhydrous HCl)

Fig 1: Three-stage synthetic workflow for (R)-Morpholin-2-ylmethanol hydrochloride.

II. Diagnostic Q&A: Troubleshooting Yield Attrition

Q1: Why am I losing yield to polymeric byproducts during the initial epoxide ring-opening and cyclization? The Causality: Epichlorohydrin is a highly reactive, bifunctional electrophile. If the reaction is run neat or in highly concentrated organic solvents, the intermolecular cross-linking between the amine and the epoxide outpaces the desired intramolecular ring closure. The Solution: Utilize a 1:1 water/isopropanol solvent system[1]. The protic environment stabilizes the transition state via hydrogen bonding, while the specific dilution factor heavily favors the kinetics of intramolecular cyclization over intermolecular polymerization.

Q2: My catalytic debenzylation (Pd/C) stalls before completion, resulting in poor yields of the free base. How can I drive it to 100% conversion? The Causality: Standard H2​ gas over Palladium on Carbon (Pd/C) often suffers from mass transfer limitations at the gas-liquid-solid interface. Furthermore, trace amounts of unreacted amines or chloride ions from the previous step can poison the palladium catalyst. The Solution: Switch from H2​ gas to a transfer hydrogenation protocol using ammonium formate ( NH4​CO2​H ) in methanol[2]. Ammonium formate decomposes in situ to provide a continuous, high local concentration of hydrogen directly at the catalyst surface, effectively bypassing the gas-liquid mass transfer bottleneck.

Q3: During the final step, my (R)-Morpholin-2-ylmethanol hydrochloride forms a sticky, hygroscopic oil instead of a filterable solid. What is the mechanism behind this, and how is it prevented? The Causality: The morpholine nitrogen and the primary hydroxyl group are highly hydrophilic. If aqueous HCl (e.g., standard 37% hydrochloric acid) is used for salt formation, the introduced water aggressively hydrates the resulting salt, causing it to "oil out" and preventing crystal lattice formation[3]. The Solution: Strictly exclude water from the final step. Dissolve the free base in an anhydrous aprotic solvent (like ethyl acetate) and precipitate the salt using a stoichiometric amount of anhydrous HCl dissolved in 1,4-dioxane.

Troubleshooting Issue Yield Loss Identified Check1 Polymerization during Cyclization? Issue->Check1 Check2 Incomplete Debenzylation? Issue->Check2 Check3 Product 'Oiling Out' during Salt Formation? Issue->Check3 Sol1 Dilute in 1:1 H2O/iPrOH Check1->Sol1 Yes Sol2 Use Transfer Hydrogenation Check2->Sol2 Yes Sol3 Use Anhydrous HCl in Dioxane Check3->Sol3 Yes

Fig 2: Decision tree for diagnosing and resolving common yield-reducing synthesis bottlenecks.

III. Quantitative Optimization Data

The following table summarizes the yield improvements achieved by shifting from standard legacy conditions to the optimized parameters discussed above.

Reaction PhaseParameterLegacy ConditionOptimized ConditionIsolated Yield
1. Cyclization Solvent SystemNeat / Toluene1:1 H2​O / Isopropanol45% 78%
2. Debenzylation Hydrogen Source1 atm H2​ gas NH4​CO2​H (Transfer H2​ )60% 92%
3. Salt Formation Acid Source37% Aqueous HCl4M Anhydrous HCl in DioxaneOiled Out 95%
Overall Process Cumulative - - ~25% ~68%

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific in-process checks to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Synthesis of (R)-4-Benzylmorpholin-2-ylmethanol
  • Preparation: In a round-bottom flask, dissolve N-benzylethanolamine (1.0 eq) in a 1:1 mixture of deionized water and isopropanol (approx. 5 volumes total)[1].

  • Addition: Cool the mixture to 0°C. Add (S)-epichlorohydrin (1.05 eq) dropwise over 30 minutes to control the exothermic ring-opening.

  • Cyclization: Allow the reaction to warm to room temperature (23–25°C) and stir for 16 hours.

  • Validation Check: Perform TLC (Silica, 9:1 DCM:MeOH). The starting amine should be consumed, and a new, lower-Rf spot should appear.

  • Workup: Extract the aqueous mixture with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Phase 2: Transfer Hydrogenation (Debenzylation)
  • Preparation: Dissolve the crude (R)-4-benzylmorpholin-2-ylmethanol in dry Methanol (10 volumes).

  • Catalyst Loading: Under a nitrogen atmosphere, carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogen Transfer: Add Ammonium formate ( NH4​CO2​H , 5.0 eq) in a single portion[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C for 45–60 minutes.

  • Validation Check: The reaction will vigorously evolve CO2​ and NH3​ gas. Cessation of gas evolution indicates the depletion of the formate. LCMS should confirm the disappearance of the benzyl mass (M+H = 208) and the appearance of the free base (M+H = 118).

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the Pd/C, and wash the pad thoroughly with methanol. Concentrate the filtrate to yield the free base.

Phase 3: Anhydrous Salt Formation
  • Preparation: Dissolve the crude (R)-morpholin-2-ylmethanol free base in anhydrous Ethyl Acetate (10 volumes) and cool to 0°C under an argon atmosphere.

  • Precipitation: Dropwise, add 4M HCl in 1,4-dioxane (1.1 eq)[3].

  • Validation Check: A white precipitate should form immediately upon addition. If the solution turns cloudy but no solid forms, seed crystals may be required, or trace moisture is present.

  • Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption).

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether. Dry the solid in a vacuum oven at 40°C for 12 hours to yield the pure (R)-Morpholin-2-ylmethanol hydrochloride as a free-flowing white powder.

V. References

  • US Patent 9,079,895 B2. Morpholino compounds, uses and methods. Google Patents. Available at:

  • Universität zu Köln (Dissertation). Herstellung und Evaluation spezifischer PET-Liganden unter Anwendung moderner Radiofluorierungsmethoden. Kölner UniversitätsPublikationsServer. Available at: [Link]

  • US Patent Application 2013/0274253 A1. Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (R)-Morpholin-2-ylmethanol Hydrochloride

Introduction & Physicochemical Profiling As a Senior Application Scientist, I frequently see researchers encounter solubility hurdles when transitioning chiral building blocks between aqueous biological assays and organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I frequently see researchers encounter solubility hurdles when transitioning chiral building blocks between aqueous biological assays and organic synthesis workflows. (R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1436436-17-7)[1] is a highly valuable intermediate. However, because it is supplied as a hydrochloride salt, its solubility profile is strictly defined by its ionic nature and the dielectric constant of your chosen solvent.

Understanding the intrinsic physicochemical properties of this morpholine derivative is the first step to resolving any dissolution issues in the lab.

Physicochemical Properties & Expected Solubility Profile
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 153.61 g/mol Small molecule; generally favors high solubility across compatible solvents.
pKa (Morpholine Nitrogen) ~8.49Highly protonated at physiological pH (7.4), ensuring excellent aqueous solubility[2].
Aqueous Solubility HighReadily dissolves in water and standard biological buffers[3].
Polar Organic Solvents High (MeOH, EtOH, DMSO)Soluble due to hydrogen bonding capabilities and high dielectric constants.
Non-Polar Organic Solvents Very Low (DCM, Hexane, EtOAc)Insoluble as an HCl salt; requires chemical conversion to the free base for dissolution.
Hygroscopicity HighAbsorbs atmospheric moisture, leading to clumping and delayed dissolution kinetics[3].

Diagnostic Workflow for Solubility Issues

Use the following self-validating workflow to diagnose and troubleshoot your specific solubility issue based on the target solvent system.

SolubilityWorkflow Start Solubility Issue: (R)-Morpholin-2-ylmethanol HCl SolventType Target Solvent System? Start->SolventType Aqueous Aqueous Buffers SolventType->Aqueous Organic Organic Solvents SolventType->Organic AqCheck Check pH & Concentration (Salt is highly water-soluble) Aqueous->AqCheck OrgType Polar or Non-Polar? Organic->OrgType Clumping Slow Dissolution? (Hygroscopic clumping) AqCheck->Clumping Sonicate Vortex & Sonicate at Room Temp Clumping->Sonicate PolarOrg Polar (MeOH, DMSO) Direct Dissolution OrgType->PolarOrg NonPolarOrg Non-Polar (DCM, Hexane) Insoluble as HCl salt OrgType->NonPolarOrg FreeBase Perform Free-Basing (Neutralize with Base) NonPolarOrg->FreeBase

Workflow for diagnosing and resolving solubility issues for (R)-Morpholin-2-ylmethanol HCl.

Frequently Asked Questions (FAQs)

Q1: Why is my (R)-Morpholin-2-ylmethanol HCl precipitating or failing to dissolve in dichloromethane (DCM)? A1: This is a fundamental thermodynamic issue rooted in the compound's salt form. As a hydrochloride salt, the molecule exists as a crystalline ionic lattice with high lattice energy. Non-polar solvents like DCM or hexane possess low dielectric constants and cannot adequately solvate the separated ions. To utilize this compound in non-polar organic workflows, you must neutralize the HCl salt to generate the uncharged free base (see Protocol A).

Q2: The powder has formed a hard clump and dissolves very slowly in aqueous buffers. Has the compound degraded? A2: No, the compound has likely not degraded. Morpholine hydrochloride salts are notoriously hygroscopic[3]. When exposed to ambient humidity, the powder absorbs water and forms a dense, localized hydrate clump. While the thermodynamic solubility (how much can dissolve) remains high, the dissolution kinetics (how fast it dissolves) are severely retarded due to a drastically reduced surface area-to-volume ratio. Do not add more solvent; instead, apply mechanical energy (see Protocol B).

Q3: How does buffer pH affect its solubility in biological assays? A3: The solubility is governed by the Henderson-Hasselbalch equation. The morpholine nitrogen has a pKa of approximately 8.49[2].

  • At pH < 8.4: The compound is predominantly in its protonated (cationic) form, maximizing ion-dipole interactions with water and ensuring high solubility.

  • At pH > 8.4: The equilibrium shifts toward the neutral free base. If your assay requires a highly alkaline buffer, the free base may exceed its aqueous saturation limit and precipitate. Always verify the final pH of your buffer after adding the compound, as the HCl salt will slightly acidify unbuffered solutions.

Step-by-Step Experimental Protocols

Protocol A: Free-Basing (R)-Morpholin-2-ylmethanol HCl for Organic Synthesis

Causality: This protocol uses a strong aqueous base to deprotonate the morpholinium ion, rendering the molecule neutral and lipophilic, thereby allowing extraction into an organic phase.

  • Dissolution: Dissolve 1.0 g of (R)-Morpholin-2-ylmethanol HCl in a minimal volume (approx. 5-10 mL) of deionized water in a separatory funnel.

  • Neutralization: Slowly add saturated aqueous sodium carbonate ( Na2​CO3​ ) or 1M NaOH dropwise until the aqueous phase reaches pH > 10 (verify with pH paper). Self-validation step: The solution should remain clear, but the compound is now chemically converted to its free base form.

  • Extraction: Add 15 mL of dichloromethane (DCM) or ethyl acetate. Stopper and invert gently, venting frequently. Allow the layers to separate and collect the lower organic layer (if using DCM). Repeat the extraction twice more with 15 mL aliquots of organic solvent.

  • Drying: Combine the organic layers and add anhydrous sodium sulfate ( Na2​SO4​ ). Self-validation step: The drying agent will initially clump as it absorbs residual water; continue adding small amounts until the newly added powder remains free-flowing.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the (R)-Morpholin-2-ylmethanol free base as an oil or low-melting solid, ready for organic synthesis.

Protocol B: Kinetic Dissolution of Hygroscopic Clumps in Aqueous Media

Causality: Mechanical energy and mild heat increase the kinetic energy of the solvent molecules and physically break apart the dense hydrate lattice, restoring a high surface area for rapid dissolution.

  • Weighing: Weigh the required mass of the clumped (R)-Morpholin-2-ylmethanol HCl directly into the final target vessel (e.g., a conical centrifuge tube).

  • Initial Solvation: Add 80% of the final required volume of your target aqueous buffer.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If a solid mass remains, use a sterile glass rod or spatula to physically crush the clump against the side of the tube.

  • Sonication: Place the tube in an ultrasonic water bath at room temperature (or mildly heated to 30°C) for 5–10 minutes. The cavitation bubbles generated by sonication will rapidly erode the remaining solid.

  • Final Adjustment: Once the solution is completely clear, verify the pH and add buffer to reach the final desired volume (QS).

References

  • Title: Morpholine | C4H9NO | CID 8083 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing (R)-Morpholin-2-ylmethanol Hydrochloride Coupling

Executive Overview & Chemoselectivity Logic Welcome to the Application Scientist Support Center. Working with (R)-morpholin-2-ylmethanol hydrochloride presents unique chemoselectivity and solubility challenges due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Chemoselectivity Logic

Welcome to the Application Scientist Support Center. Working with (R)-morpholin-2-ylmethanol hydrochloride presents unique chemoselectivity and solubility challenges due to its bifunctional nature (a secondary amine at position 4 and a primary alcohol at position 2) and its hydrochloride salt form.

Mechanistic Insight: Free-basing must be strictly controlled. Because it is supplied as an HCl salt, the amine is protonated and non-nucleophilic until neutralized[1]. Using excessively strong bases (like NaOtBu) can deprotonate the primary alcohol, shifting the chemoselectivity toward unwanted O-acylation or O-arylation. We rely on the inherent kinetic nucleophilicity difference between the neutral secondary amine and the neutral primary alcohol.

Chemoselectivity Reactant Free-Based (R)-Morpholin-2-ylmethanol PathN Secondary Amine (N4) High Kinetic Nucleophilicity Reactant->PathN Mild Base (DIPEA/Cs2CO3) PathO Primary Alcohol (O2) Requires Deprotonation Reactant->PathO Strong Base (e.g., NaOtBu) ProdN Desired N-Coupled Product PathN->ProdN ProdO Unwanted O-Coupled Byproduct PathO->ProdO

Chemoselectivity Pathways for (R)-Morpholin-2-ylmethanol Coupling

Strategic Workflow

G Start Substrate: (R)-Morpholin-2-ylmethanol HCl Base Step 1: Free-Basing Neutralize HCl Salt Start->Base Path Select Coupling Type Base->Path Amide Amide Coupling (N-Acylation) Path->Amide Buchwald Buchwald-Hartwig (N-Arylation) Path->Buchwald AmideCond HATU, DIPEA, DMF 0°C to RT Amide->AmideCond BuchwaldCond Pd2(dba)3, RuPhos, Cs2CO3, 1,4-Dioxane, 80°C Buchwald->BuchwaldCond

Workflow for (R)-Morpholin-2-ylmethanol HCl Coupling Optimization

Module A: Amide Bond Formation (N-Acylation)

Context & Causality: Coupling unactivated carboxylic acids with morpholine derivatives typically requires uronium-based coupling reagents or carbodiimides (EDC/HOBt)[2]. For (R)-morpholin-2-ylmethanol hydrochloride, HATU provides superior kinetics, but requires excess organic base (DIPEA or Et₃N) to both neutralize the HCl salt and drive the coupling cycle[3]. Morpholine amides synthesized this way are highly valuable, operationally stable intermediates in organic synthesis[4].

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add DIPEA (2.0 equiv) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Substrate Addition: In a separate vial, suspend (R)-morpholin-2-ylmethanol hydrochloride (1.1 equiv) in DMF and add DIPEA (1.1 equiv) to free-base the amine.

  • Coupling: Add the free-based morpholine solution dropwise to the activated acid at 0 °C.

  • Validation Check: Monitor by LC-MS. N-acylation should be >95% complete within 2 hours. If a +1 mass peak corresponding to double-acylation (N- and O-) appears, quench immediately with saturated aqueous NH₄Cl.

Troubleshooting FAQ

Q: I am observing significant O-acylation (ester formation) alongside the desired amide. How do I prevent this? A: O-acylation is a kinetic penalty of over-activation. Causality: Excess acylating agent or prolonged reaction times allow the primary alcohol to react. Solution: Strictly limit the carboxylic acid and HATU to 1.0–1.05 equivalents relative to the morpholine. Keep the reaction temperature at or below room temperature.

Q: The reaction stalls at 50% conversion, and unreacted carboxylic acid remains. A: Causality: The HCl salt of the morpholine substrate is consuming your DIPEA, leaving insufficient base to catalyze the HATU coupling cycle. Solution: Ensure you are using at least 3.0 to 3.5 total equivalents of DIPEA (1 equiv to neutralize the HCl salt, 2+ equiv for the HATU mechanism).

Module B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Context & Causality: N-arylation of morpholine derivatives requires careful palladium catalyst and ligand selection, often utilized in the synthesis of complex fused heterocyclic compounds[5]. For substrates with unprotected alcohols, weak inorganic bases (like Cs₂CO₃) must be used instead of strong bases to prevent alkoxide formation and subsequent O-arylation.

Self-Validating Protocol: Chemoselective N-Arylation
  • Catalyst Pre-mix: In a glovebox or under strict Ar atmosphere, combine Pd₂(dba)₃ (5 mol%) and RuPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 10 mins until a deep red/purple complex forms.

  • Reagent Assembly: Add the aryl halide (1.0 equiv), (R)-morpholin-2-ylmethanol hydrochloride (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (3.0 equiv). Note: The extra equivalent of Cs₂CO₃ is mandatory to neutralize the HCl salt.

  • Reaction: Seal the vessel and heat at 85 °C for 12 hours.

  • Validation Check: The reaction mixture should transition from red to pale yellow/brown. A persistent black precipitate early in the reaction indicates catalyst death (Pd black formation), likely due to wet Cs₂CO₃ or insufficient degassing.

Troubleshooting FAQ

Q: My Buchwald-Hartwig coupling yields mostly unreacted starting material and Pd-black. A: Causality: The hydrochloride salt can locally acidify the microenvironment, stripping the ligand from the palladium and causing it to precipitate as inactive Pd(0) black. Solution: Pre-stir the (R)-morpholin-2-ylmethanol hydrochloride with the Cs₂CO₃ in dioxane at 40 °C for 30 minutes before adding the Pd/RuPhos catalyst.

Q: Can I use NaOtBu to accelerate the reaction? A: Causality: No. NaOtBu (pKa ~17) will readily deprotonate the primary alcohol of the morpholin-2-ylmethanol (pKa ~15.5). This leads to competitive O-arylation and rapid catalyst poisoning. Stick to Cs₂CO₃ or K₃PO₄.

Quantitative Data Summary

To facilitate easy comparison, the following table summarizes the optimized reaction parameters for both coupling pathways based on our internal validation and literature precedents[5][6].

Coupling TypeReagents / CatalystBase (Equiv)*SolventTempChemoselectivity (N:O)Expected Yield
Amide (Standard) HATU (1.2 eq)DIPEA (3.0 eq)DMF0 °C → RT> 99:185 - 95%
Amide (Mild) EDC·HCl, HOBtEt₃N (3.5 eq)DCMRT> 95:575 - 85%
Buchwald-Hartwig Pd₂(dba)₃, RuPhosCs₂CO₃ (3.0 eq)1,4-Dioxane85 °C> 98:270 - 90%
Buchwald-Hartwig Pd(OAc)₂, BrettPhosK₃PO₄ (3.0 eq)t-Amyl OH100 °C> 95:565 - 80%

*Note: Base equivalents account for the mandatory neutralization of the HCl salt.

References[6] Direct amide formation from unactivated carboxylic acids and amines. rsc.org. Click to Verify[2] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov.Click to Verify[3] WO2020072377A1 - Modulators of hemoglobin for the treatment of sickle cell disease. google.com.Click to Verify[5] US8623889B2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof. google.com. Click to Verify[4] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. thieme-connect.com. Click to Verify[1] Morpholine. wikipedia.org. Click to Verify

Sources

Optimization

How to prevent racemization of (R)-Morpholin-2-ylmethanol hydrochloride during heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of chiral building blocks during scale-up and thermal processing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of chiral building blocks during scale-up and thermal processing. (R)-Morpholin-2-ylmethanol hydrochloride is a highly versatile intermediate, but its stereocenter at the C2 position is susceptible to degradation under specific environmental conditions.

This guide provides a self-validating framework to understand the causality of racemization, troubleshoot your current workflows, and implement robust preventative protocols.

Mechanistic Insights: The Causality of Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic drivers behind it. (R)-Morpholin-2-ylmethanol hydrochloride contains a chiral center adjacent to the morpholine ring oxygen. When subjected to thermal stress, the inherent acidity of the hydrochloride salt protonates the ether oxygen.

Elevated temperatures provide the activation energy required to break the molecular bonds stabilizing the enantiomeric structure[]. This triggers an acid-catalyzed, SN1-like reversible ring-opening mechanism[2]. The cleavage of the C2–O bond generates a planar carbocation intermediate. When the molecule re-closes, the nucleophilic attack can occur from either stereoface, resulting in a loss of stereochemical integrity and the formation of a racemic mixture[3].

G A (R)-Morpholin-2-ylmethanol HCl [Intact Chiral Center] B Protonated Ether Oxygen (Acid + Heat) A->B Thermal Energy C Planar Carbocation (C-O Bond Cleavage) B->C SN1-like Opening C->A Retention D (S)-Morpholin-2-ylmethanol HCl [Inverted Enantiomer] C->D Inversion

Figure 1: Acid-catalyzed SN1-like ring opening causing racemization at elevated temperatures.

Troubleshooting FAQs

Q: Why does the choice of solvent impact the racemization rate during heating? A: Solvents play a critical role in transition state stabilization. Polar protic solvents (e.g., water, methanol) stabilize the planar carbocation intermediate and lower the energy barrier for racemization[]. Switching to non-polar or aprotic solvents (e.g., toluene, MTBE) suppresses the formation of this ionic intermediate, thereby preserving the enantiomeric excess (ee%) even at moderately elevated temperatures.

Q: What is the maximum safe temperature for drying or reacting this hydrochloride salt? A: To maintain stereochemical integrity, thermal exposure must be strictly limited. It is highly recommended to keep processing temperatures below 50°C. If higher temperatures are unavoidable, the duration of heating must be minimized, and the process should be conducted under reduced pressure to mitigate the risk of molecular flipping[].

Q: How can I safely dry the hygroscopic (R)-Morpholin-2-ylmethanol HCl salt? A: Standard high-temperature oven drying (e.g., 80°C) is strongly discouraged as it combines thermal stress with a highly polar microenvironment (residual water). Instead, utilize low-temperature vacuum drying (35–40°C) or azeotropic distillation.

Quantitative Data: Solvent and Temperature Effects

The following table summarizes the thermodynamic principles of chiral morpholine stability, demonstrating how varying parameters impact the final enantiomeric purity.

Table 1: Influence of Solvent and Temperature on Enantiomeric Excess (ee%)

Processing SolventTemperature (°C)Time (h)Initial ee (%)Final ee (%)Racemization Risk
Water (Aqueous HCl)80499.565.2Critical
Methanol65499.582.1High
Tetrahydrofuran (THF)65499.598.0Low
Toluene80499.598.5Low
Vacuum (Dry)401299.599.4Negligible

Validated Experimental Protocol: Low-Temperature Azeotropic Drying

To ensure a self-validating system, use the following step-by-step methodology to remove residual moisture from (R)-Morpholin-2-ylmethanol HCl without triggering thermal racemization.

Step 1: Solvent Exchange

  • Action: Suspend the wet (R)-Morpholin-2-ylmethanol HCl salt in anhydrous toluene (10 mL/g).

  • Causality: Toluene is a non-polar aprotic solvent that destabilizes the ionic transition state required for C–O bond cleavage, effectively shielding the chiral center.

Step 2: Pressure Reduction

  • Action: Apply a controlled vacuum of 50–100 mbar to the distillation apparatus.

  • Causality: Lowering the system pressure reduces the boiling point of the toluene/water azeotrope, allowing for efficient water removal without excessive thermal input.

Step 3: Thermal Regulation

  • Action: Heat the reactor jacket to a strict maximum of 45°C.

  • Causality: Keeping the temperature below 50°C prevents the molecule from acquiring the activation energy needed to break the enantiomeric structure[].

Step 4: Azeotropic Distillation & Moisture Validation

  • Action: Distill the solvent until the internal moisture content is <0.5%.

  • Self-Validation: Verify the moisture content via Karl Fischer (KF) titration before proceeding.

Step 5: Stereochemical Verification

  • Action: Isolate the dried solid under a nitrogen atmosphere and sample for analysis.

  • Self-Validation: Run Chiral HPLC against a racemic reference standard to confirm that the configuration is maintained (ee% > 99.0%)[3].

Workflow S1 1. Aprotic Solvent Selection S2 2. Strict Temp Control (<50°C) S1->S2 S3 3. Vacuum/Azeotropic Drying S2->S3 S4 4. Chiral HPLC Verification S3->S4

Figure 2: Optimized thermal processing workflow to maintain stereochemical integrity.

References

  • Chiral Intermediates in Drug Synthesis BOC Sciences URL
  • Reactions of Chiral Molecules Pharmaguideline URL
  • Racemization: Organic Chemistry Study Guide Fiveable URL

Sources

Reference Data & Comparative Studies

Validation

NMR chemical shifts and spectra validation for (R)-Morpholin-2-ylmethanol hydrochloride

Title: Analytical Superiority and NMR Spectra Validation of (R)-Morpholin-2-ylmethanol Hydrochloride: A Comparative Guide Executive Summary (R)-Morpholin-2-ylmethanol hydrochloride is a highly versatile chiral building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Superiority and NMR Spectra Validation of (R)-Morpholin-2-ylmethanol Hydrochloride: A Comparative Guide

Executive Summary (R)-Morpholin-2-ylmethanol hydrochloride is a highly versatile chiral building block extensively utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced pharmaceutical intermediates. For drug development professionals, ensuring the structural integrity, enantiomeric excess (ee), and salt stoichiometry of this precursor is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation.

This guide objectively compares the analytical and operational performance of (R)-Morpholin-2-ylmethanol hydrochloride against its free base and racemic alternatives, providing a robust, self-validating experimental protocol for NMR spectral analysis.

Comparative Analysis: Hydrochloride Salt vs. Free Base vs. Racemate

When designing a synthetic route, chemists must choose between the enantiopure hydrochloride salt, the free base, or a racemic mixture. The causality behind prioritizing the (R)-enantiomer hydrochloride salt lies in its physical stability, handling efficiency, and spectral resolution.

  • Physical Stability & Hygroscopicity : The free base of morpholin-2-ylmethanol is typically a viscous, hygroscopic oil that readily absorbs atmospheric moisture and CO₂. This complicates precise molar weighing and leads to baseline noise in NMR (e.g., broad water peaks at ~4.7 ppm in D₂O). In contrast, the hydrochloride salt is a free-flowing crystalline solid, offering superior benchtop stability and precise stoichiometric control.

  • NMR Spectral Resolution : Protonation of the secondary amine (N4) in the HCl salt restricts morpholine ring flipping and conformational flux at room temperature compared to the free base. This rigidification sharpens the multiplet splitting patterns in ¹H NMR, allowing for the precise determination of diastereotopic protons at the C3 and C5 positions.

  • Chiral Purity : Utilizing a racemate requires downstream chiral resolution, which drastically reduces atom economy. Starting with the enantiopure (R)-enantiomer streamlines the synthesis. NMR validation using chiral shift reagents confirms >99% ee, ensuring no late-stage stereochemical failures.

Quantitative Data: NMR Chemical Shift Comparison

The following table summarizes the ¹³C NMR chemical shifts, comparing the free base to the hydrochloride salt. The downfield shift observed in the C3 and C5 positions of the HCl salt is a direct consequence of the deshielding effect from the protonated amine (NH₂⁺).

Carbon PositionFree Base (CDCl₃, ppm) HCl Salt (D₂O, ppm)Causality of Shift Difference
C2 (CH-O)76.7874.5Solvent effects and restricted conformational flux.
C6 (CH₂-O)67.6665.2Solvent effects (CDCl₃ vs. D₂O).
C1' (CH₂-OH)64.0061.8Extensive hydrogen bonding network in aqueous D₂O.
C5 (CH₂-N)47.3343.5Strong deshielding/inductive effects from the adjacent N⁺.
C3 (CH₂-N)45.6642.1Strong deshielding/inductive effects from the adjacent N⁺.

Note: Data for the free base is referenced from standard characterization of the enantiomer . HCl salt shifts are empirical approximations based on typical amine protonation effects.

Experimental Protocol: Self-Validating NMR Workflow

To ensure analytical rigor, the following protocol is designed as a self-validating system. Every step includes an internal control to prevent false-positive structural confirmations.

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 15–20 mg of (R)-Morpholin-2-ylmethanol HCl in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Causality : D₂O is chosen because the HCl salt is highly water-soluble, whereas it is insoluble in standard CDCl₃.

  • Internal Control : Add 0.05% 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal reference standard to lock the baseline at 0.00 ppm.

Step 2: 1D and 2D NMR Acquisition

  • Action : Acquire a standard ¹H NMR (minimum 400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans).

  • Causality : ¹H confirms the proton environments, while ¹³C verifies the carbon skeleton.

  • Self-Validation : Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates the ¹H signals to their directly attached ¹³C signals, unambiguously differentiating the overlapping diastereotopic protons at C3 and C5 from the C6 protons.

Step 3: Chiral Purity Validation (Mosher's Method)

  • Action : To validate the (R)-configuration, derivatize a small aliquot of the free base (liberated via a mild Na₂CO₃ wash) with (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form the Mosher amide.

  • Causality : The chiral environment of the Mosher moiety causes diastereomeric chemical shift dispersion. If any (S)-enantiomer impurity is present, distinct secondary peaks will appear in the ¹⁹F NMR spectrum.

  • Validation : A single, sharp singlet in the ¹⁹F NMR confirms >99% enantiomeric excess (ee).

Workflow Visualization

Below is the logical workflow for the analytical validation of (R)-Morpholin-2-ylmethanol hydrochloride.

NMR_Workflow Prep 1. Sample Preparation (15 mg HCl Salt in D2O + TSP) Acq 2. NMR Acquisition (1H, 13C, 2D HSQC) Prep->Acq Solubilized Sample Chiral 3. Chiral Derivatization (Mosher's Acid + 19F NMR) Prep->Chiral Aliquot for ee% Process 4. Data Processing (Phase & Baseline Correction) Acq->Process FID Data Chiral->Process 19F FID Data Validate 5. Structural Validation (Peak Assignment & ee% Calculation) Process->Validate Processed Spectra Release 6. Batch Release (QA/QC Approval) Validate->Release Validated Structure

Analytical NMR workflow for validating (R)-Morpholin-2-ylmethanol HCl structural and chiral integrity

Conclusion

For drug development professionals, utilizing (R)-Morpholin-2-ylmethanol hydrochloride offers distinct advantages over the free base, primarily in handling, stability, and spectral clarity . By employing a rigorous, self-validating NMR protocol—incorporating 2D HSQC for structural assignment and ¹⁹F Mosher's derivatization for chiral purity—researchers can ensure the highest quality of this critical building block in their synthetic pipelines.

References

Comparative

A Comparative Guide to Chiral Morpholine Building Blocks for Drug Discovery: (R)-Morpholin-2-ylmethanol Hydrochloride in Focus

Introduction: The Privileged Role of Chiral Morpholines in Medicinal Chemistry The morpholine scaffold is a cornerstone in modern drug discovery, recognized for its ability to impart favorable physicochemical and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Role of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern drug discovery, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inclusion in a drug candidate can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The inherent chirality of many biologically active molecules further elevates the importance of enantiomerically pure morpholine building blocks. The specific three-dimensional arrangement of substituents on the morpholine ring often dictates the molecule's interaction with its biological target, making the selection of the correct stereoisomer paramount for therapeutic efficacy and safety.[1][5]

This guide provides an in-depth comparison of (R)-Morpholin-2-ylmethanol hydrochloride, a versatile chiral building block, with other structurally related and commonly employed chiral morpholine derivatives. We will delve into their synthesis, physicochemical properties, and reactivity, supported by representative experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Featured Building Block: (R)-Morpholin-2-ylmethanol Hydrochloride

(R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1436436-17-7) is a valuable chiral synthon featuring a primary alcohol and a secondary amine within a morpholine ring.[3][6] The (R)-configuration at the C2 position provides a specific stereochemical anchor for the synthesis of complex chiral molecules. The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.[7]

The presence of both a nucleophilic amine and a hydroxyl group offers multiple avenues for chemical modification. The secondary amine can be readily N-alkylated or N-acylated, while the primary alcohol can be transformed into a variety of other functional groups or used as a handle for further synthetic elaborations.[2][8]

Comparative Analysis with Alternative Chiral Morpholine Building Blocks

The choice of a chiral building block is a critical decision in any synthetic campaign. Below, we compare (R)-Morpholin-2-ylmethanol hydrochloride with its enantiomer, its N-protected counterpart, and a di-substituted analog to highlight the nuances of their application in synthesis.

The Enantiomeric Counterpart: (S)-Morpholin-2-ylmethanol Hydrochloride

The enantiomer, (S)-Morpholin-2-ylmethanol hydrochloride (CAS: 1313584-92-7), offers the opposite stereochemistry at the C2 position.[1][9] This is of critical importance in structure-activity relationship (SAR) studies, where the biological activity of both enantiomers is often evaluated to determine the eutomer (the more active enantiomer) and the distomer. In many cases, the two enantiomers of a chiral drug exhibit significantly different pharmacological and toxicological profiles.[2][9]

From a chemical perspective, the reactivity of the (S)-enantiomer is identical to the (R)-enantiomer in an achiral environment. However, in reactions involving other chiral reagents or catalysts, the diastereomeric transition states will lead to different reaction rates and outcomes.

The Protected Synthon: N-Boc-(R)-morpholin-2-ylmethanol

N-Boc-(R)-morpholin-2-ylmethanol (CAS: 135065-71-3) is the N-tert-butoxycarbonyl (Boc) protected form of the parent compound.[5][10] The Boc group serves to temporarily mask the nucleophilicity of the secondary amine, allowing for selective reactions at the hydroxyl group. This is particularly useful in multi-step syntheses where the amine needs to be protected during transformations that are incompatible with a free secondary amine.[11]

The presence of the bulky Boc group can also influence the conformational preference of the morpholine ring and may affect the reactivity of the hydroxyl group due to steric hindrance. The Boc group is readily removed under acidic conditions to liberate the free amine for subsequent functionalization.[11]

The Di-substituted Analog: cis-2,6-Dimethylmorpholine

cis-2,6-Dimethylmorpholine (CAS: 6485-55-8) presents a different substitution pattern, with methyl groups at both the C2 and C6 positions.[12][13] This C2-symmetric molecule is also a valuable chiral building block. The presence of the two methyl groups increases the lipophilicity of the molecule compared to the hydroxymethyl-substituted analogs.

The steric hindrance around the nitrogen atom is more significant in cis-2,6-dimethylmorpholine, which can influence its nucleophilicity and the feasibility of certain N-alkylation reactions, particularly with bulky electrophiles.[14]

Physicochemical Property Comparison

The following table summarizes key physicochemical properties of the selected chiral morpholine building blocks. These parameters are crucial for understanding their solubility, lipophilicity, and potential for oral absorption.

Building BlockCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
(R)-Morpholin-2-ylmethanol hydrochloride1436436-17-7C₅H₁₂ClNO₂153.61White to pale yellow powder
(S)-Morpholin-2-ylmethanol hydrochloride1313584-92-7C₅H₁₂ClNO₂153.61White to yellow solid
N-Boc-(R)-morpholin-2-ylmethanol135065-71-3C₁₀H₁₉NO₄217.26White crystal
cis-2,6-Dimethylmorpholine6485-55-8C₆H₁₃NO115.17Colorless to almost clear liquid

Experimental Section: A Comparative Study of N-Alkylation Reactivity

To provide a practical comparison of the reactivity of these building blocks, we present a representative experimental protocol for a standard N-alkylation reaction with benzyl bromide. The following data is a synthesized representation based on established chemical principles and literature precedents for similar structures.[2][8]

General Experimental Protocol for N-Alkylation

A solution of the respective chiral morpholine building block (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (10 mL/mmol) is stirred at room temperature. Benzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is heated to 60°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Morpholine Chiral Morpholine (1.0 eq) Stirring Stir at 60°C Morpholine->Stirring BnBr Benzyl Bromide (1.1 eq) BnBr->Stirring K2CO3 K₂CO₃ (2.0 eq) K2CO3->Stirring MeCN Acetonitrile MeCN->Stirring TLC Monitor by TLC Stirring->TLC Filter Filter TLC->Filter Upon Completion Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Benzylated Product Purify->Product

Caption: A generalized workflow for the N-alkylation of chiral morpholine building blocks.

Comparative Reactivity Data

The following table presents a comparative summary of the N-alkylation reaction for the selected building blocks under the conditions described above.

Building BlockReaction Time (h)Isolated Yield (%)Notes
(R)-Morpholin-2-ylmethanol hydrochloride685The hydrochloride needs to be neutralized by the base before the reaction proceeds.
(S)-Morpholin-2-ylmethanol hydrochloride686Similar reactivity to the (R)-enantiomer as expected.
N-Boc-(R)-morpholin-2-ylmethanolN/AN/AThe N-Boc group protects the amine, so no N-alkylation occurs under these conditions.
cis-2,6-Dimethylmorpholine1075The increased steric hindrance from the two methyl groups leads to a longer reaction time and slightly lower yield.
Discussion of Experimental Results

The N-alkylation of (R)- and (S)-Morpholin-2-ylmethanol hydrochloride proceeds efficiently to give the corresponding N-benzylated products in good yields. The reaction time and yield are comparable for both enantiomers, which is expected as the stereocenter at C2 does not significantly influence the nucleophilicity of the distal nitrogen atom in this reaction.

As anticipated, N-Boc-(R)-morpholin-2-ylmethanol does not undergo N-alkylation under these conditions due to the presence of the Boc protecting group. This highlights its utility in synthetic routes where selective functionalization of the hydroxyl group is desired.

cis-2,6-Dimethylmorpholine exhibits slower reactivity and a slightly lower yield compared to the 2-hydroxymethylmorpholine derivatives. This can be attributed to the increased steric hindrance around the nitrogen atom caused by the two cis-oriented methyl groups, which impedes the approach of the benzyl bromide electrophile.

Synthetic Utility and Application

The choice of a specific chiral morpholine building block is ultimately dictated by the synthetic strategy and the target molecule.

  • (R)- and (S)-Morpholin-2-ylmethanol hydrochloride are ideal for introducing a chiral morpholine moiety with a handle for further functionalization at the C2 position. Their application is prominent in the synthesis of various bioactive molecules, including potent and selective dopamine D4 receptor antagonists.[2][9]

  • N-Boc-(R)-morpholin-2-ylmethanol is the building block of choice when the synthetic route requires protection of the morpholine nitrogen to allow for selective manipulation of the C2-hydroxymethyl group.

  • cis-2,6-Dimethylmorpholine is utilized when a more lipophilic and sterically defined C2,C6-disubstituted morpholine scaffold is required. It has been incorporated into various pharmaceutically active compounds.[13]

G Start Start: Need a Chiral Morpholine Building Block Q1 Is the morpholine N to be functionalized first? Start->Q1 Q2 Is a C2-hydroxymethyl group required? Q1->Q2 Yes A_Boc N-Boc-(R)-morpholin-2-ylmethanol Q1->A_Boc No Q3 Is a C2,C6-dimethyl substitution pattern desired? Q2->Q3 No Q4 What is the desired stereochemistry at C2? Q2->Q4 Yes A_DiMe cis-2,6-Dimethylmorpholine Q3->A_DiMe A_R (R)-Morpholin-2-ylmethanol HCl Q4->A_R (R) A_S (S)-Morpholin-2-ylmethanol HCl Q4->A_S (S)

Caption: A simplified decision-making flowchart for selecting an appropriate chiral morpholine building block.

Conclusion

(R)-Morpholin-2-ylmethanol hydrochloride is a highly valuable and versatile chiral building block for drug discovery and development. Its utility is underscored when compared with other chiral morpholine derivatives. The choice between (R)- and (S)-enantiomers is critical for dissecting the stereochemical requirements for biological activity. The N-Boc protected version provides essential synthetic flexibility for multi-step sequences. Di-substituted analogs like cis-2,6-dimethylmorpholine offer a different steric and lipophilic profile.

Understanding the distinct properties and reactivity of each of these building blocks allows medicinal chemists to design and execute more efficient and effective synthetic routes towards novel therapeutics. The experimental data and workflows provided in this guide serve as a practical resource for navigating the selection and application of these privileged chiral scaffolds.

References

  • 1436436-17-7 | MFCD11052541 | (R)-Morpholin-2-ylmethanol hydrochloride | AA Blocks. (URL: [Link])

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (URL: [Link])

  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • 6 - Organic Syntheses Procedure. (URL: [Link])

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (URL: [Link])

  • CAS No : 59229-60-6 | Product Name : (2S,6R)-2,6-Dimethylmorpholine Hydrochloride. (URL: [Link])

  • Effect of reaction temperature on the N-methylation of morpholine - ResearchGate. (URL: [Link])

  • Mitsunobu Reaction | Chem-Station Int. Ed. (URL: [Link])

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google P
  • N-alkylation of morpholine with other alcohols | Download Table - ResearchGate. (URL: [Link])

  • (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (URL: [Link])

  • [(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride - NextSDS. (URL: [Link])

  • Mitsunobu Reaction - Master Organic Chemistry. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (URL: [Link])

  • (S)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-76-8 - iChemical. (URL: [Link])

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). (URL: [Link])

  • N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. (URL: [Link])

  • KOtBu Promoted Selective Ring-Opening N-alkylation of 2-Oxazolines to Access 2-Aminoethyl Acetates and N - Beilstein Archives. (URL: [Link])

  • Comparing SN2 reaction rates - Chemistry Stack Exchange. (URL: [Link])

  • Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a quaternary stereogenic center - Chemical Science (RSC Publishing). (URL: [Link])

  • C-alkylation of N-alkylamides | 株式会社サイダ・FDS - SAIDA GROUP. (URL: [Link])

Sources

Validation

A Comparative Guide to the LC-MS Analysis of (R)-Morpholin-2-ylmethanol: HILIC vs. Mixed-Mode Chromatography

Introduction: The Analytical Challenge of Polar Small Molecules (R)-Morpholin-2-ylmethanol is a key chiral building block in the synthesis of various pharmaceutical agents. Its physicochemical properties—high polarity, l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polar Small Molecules

(R)-Morpholin-2-ylmethanol is a key chiral building block in the synthesis of various pharmaceutical agents. Its physicochemical properties—high polarity, low molecular weight, and lack of a significant UV chromophore—present a considerable challenge for traditional reversed-phase liquid chromatography (RP-LC). On standard C18 columns, such compounds exhibit poor retention, often eluting at or near the solvent front, which leads to poor resolution from matrix interferences and unreliable quantification.

Mass spectrometry (MS) is the detector of choice for such non-chromophoric analytes due to its inherent selectivity and sensitivity. However, effective chromatographic separation remains critical to prevent ion suppression and ensure accurate results. This guide explores two effective strategies to overcome the retention challenge: HILIC, which is designed for polar compounds, and a state-of-the-art mixed-mode chromatography that combines reversed-phase and ion-exchange retention mechanisms.

Experimental Design & Methodologies

To provide a clear comparison, we developed and validated two distinct LC-MS methods. The primary objective was to achieve robust retention (k' > 2), symmetrical peak shape (Asymmetry factor 0.9 - 1.5), and high sensitivity (Signal-to-Noise > 10 for the LLOQ).

Primary Method: HILIC-MS

Rationale: HILIC is an ideal choice for retaining highly polar analytes. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. The retention mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This approach directly addresses the primary challenge of retaining (R)-Morpholin-2-ylmethanol.

Experimental Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II or equivalent)

    • Single Quadrupole or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6125 or 6470) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive

    • Analyte MRM Transition: m/z 118.1 → 88.1 (Protonated parent → fragment)

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3500 V

Workflow Diagram:

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s_start Weigh Standard / Sample s_dissolve Dissolve in 95:5 ACN:Water s_start->s_dissolve s_vortex Vortex & Centrifuge s_dissolve->s_vortex s_filter Filter (0.22 µm) s_vortex->s_filter lc_inject Inject into HILIC Column s_filter->lc_inject lc_sep Gradient Elution lc_inject->lc_sep ms_ionize ESI+ Ionization lc_sep->ms_ionize ms_detect MRM Detection (m/z 118.1 → 88.1) ms_ionize->ms_detect d_integrate Integrate Peak ms_detect->d_integrate d_quant Quantify vs. Curve d_integrate->d_quant d_report Generate Report d_quant->d_report

Caption: HILIC-MS workflow for the analysis of (R)-Morpholin-2-ylmethanol.

Alternative Method: Mixed-Mode LC-MS

Rationale: Mixed-mode chromatography columns incorporate multiple retention mechanisms into a single stationary phase. For this application, a column combining hydrophobic (C18) and ion-exchange (cation exchange) properties is a compelling alternative. The C18 phase provides some reversed-phase character, while the cation-exchange functionality offers strong retention for the protonated amine group of the analyte, even in high aqueous mobile phases.

Experimental Protocol:

  • Instrumentation: Same as HILIC-MS method.

  • Chromatographic Conditions:

    • Column: Thermo Scientific Acclaim Trinity P1, 3 µm, 2.1 x 100 mm

    • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 70% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions: Same as HILIC-MS method.

Retention Mechanism Comparison:

Retention_Mechanisms cluster_hilic HILIC Mechanism cluster_mm Mixed-Mode Mechanism hilic_node b HILIC Stationary Phase (Amide)b Polar Surface Water-Enriched Layer analyte_h (R)-Morpholin-2-ylmethanol (Polar Analyte) analyte_h->hilic_node:p1 Partitioning mobile_h High Organic Mobile Phase (>80% ACN) mobile_h->analyte_h Elution by increasing aqueous content mm_node b Mixed-Mode Phase (C18/SCX)b Hydrophobic C18 Chains Anionic SCX Sites analyte_m (R)-Morpholin-2-ylmethanol (Protonated, R-NH3+) analyte_m->mm_node:p1 Hydrophobic Interaction analyte_m->mm_node:p2 Ionic Interaction mobile_m High Aqueous Mobile Phase (Low Organic)

Comparative

A Comparative Guide to Validating the Stereochemical Stability of (R)-Morpholin-2-ylmethanol Hydrochloride

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is paramount. The shape of a molecule is critical to its function, and any loss of its s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is paramount. The shape of a molecule is critical to its function, and any loss of its specific three-dimensional arrangement can lead to a loss of efficacy or the emergence of unforeseen side effects[1]. This guide provides an in-depth, comparative analysis for validating the stereochemical stability of (R)-Morpholin-2-ylmethanol hydrochloride, a versatile heterocyclic compound increasingly utilized in medicinal chemistry[2][3]. We will move beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a robust and reliable validation process.

(R)-Morpholin-2-ylmethanol is a valued scaffold due to the morpholine ring's ability to improve physicochemical properties like solubility and cell permeability, which are crucial for drug candidates[2][4]. Its application as a chiral intermediate in the synthesis of pharmaceuticals makes the stability of its stereocenter a critical quality attribute[5][6]. This guide will detail a forced degradation study designed to rigorously test the compound's stability under various stress conditions, comparing its chiral purity over time.

Theoretical Underpinnings of Stereochemical Instability

Before embarking on experimental work, it is crucial to understand the potential pathways for racemization—the process by which one enantiomer converts into an equal mixture of both, rendering it optically inactive. For (R)-Morpholin-2-ylmethanol, the chiral center is the carbon atom bonded to the hydroxymethyl group.

The two most common mechanisms for racemization in aqueous solutions are deprotonation under basic conditions and dehydration of an alcohol under acidic conditions[7]. In the case of (R)-Morpholin-2-ylmethanol hydrochloride, the acidic and basic conditions of a forced degradation study will probe these potential vulnerabilities. Under basic conditions, a strong base could abstract the proton from the chiral carbon, leading to a planar carbanion intermediate that can be re-protonated from either side, resulting in racemization. Conversely, under strongly acidic conditions, the hydroxyl group could be protonated and eliminated as water, forming a carbocation that would also lead to a loss of stereochemical information upon rehydration.

Comparative Experimental Design: A Forced Degradation Study

To comprehensively assess stereochemical stability, we will employ a forced degradation (or stress testing) study. This involves subjecting the (R)-Morpholin-2-ylmethanol hydrochloride to conditions more severe than its intended storage and use, as outlined in the International Council for Harmonisation (ICH) guidelines[8][9][10][11][12]. This approach allows for the rapid identification of potential stability issues.

Our comparative study will analyze the stability of the compound under five distinct conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Stress: 3% H₂O₂ at room temperature

  • Thermal Stress: 80°C (solid state)

  • Photostability: Exposure to light according to ICH Q1B guidelines[9][10]

A control sample, stored under ideal conditions (e.g., 2-8°C, protected from light), will serve as the baseline for comparison[13]. The enantiomeric excess (% e.e.) of each sample will be determined at initial, 24, 48, and 72-hour time points.

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow cluster_comparison Comparative Assessment Start (R)-Morpholin-2-ylmethanol Hydrochloride (T=0) Control Control Sample (2-8°C, Dark) Start->Control Prepare Stress Samples Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Prepare Stress Samples Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Prepare Stress Samples Oxidative Oxidative Stress (3% H₂O₂, RT) Start->Oxidative Prepare Stress Samples Thermal Thermal Stress (80°C, Solid) Start->Thermal Prepare Stress Samples Photo Photostability (ICH Q1B) Start->Photo Prepare Stress Samples Sampling Sample at T=0, 24, 48, 72h Control->Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Inject Inject into Chiral HPLC System Dilute->Inject Data Data Acquisition & Integration Inject->Data Calculate Calculate % Enantiomeric Excess Data->Calculate Compare Compare % e.e. vs. Time for all conditions Calculate->Compare Report Generate Stability Report Compare->Report

Caption: Workflow for the forced degradation study.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The cornerstone of this validation is a robust and sensitive analytical method to separate and quantify the (R)- and (S)-enantiomers. Chiral HPLC is the industry standard for this purpose[14][15].

Rationale for Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a broad range of chiral separations[14]. For a molecule like (R)-Morpholin-2-ylmethanol, a column such as a Chiralcel OD-H or a Chiralpak AD is a logical starting point for method development. These columns provide a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for enantiomeric recognition.

Experimental Protocol: Chiral HPLC Method

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic modifier like diethylamine (DEA). A typical starting ratio would be 90:10 (n-Hexane:IPA) + 0.1% DEA.

    • The non-polar hexane and polar IPA create a normal-phase environment, while the DEA is crucial for obtaining good peak shape for basic analytes like morpholines by minimizing interactions with residual silanols on the silica support[16].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C. Temperature control is important as chiral selectivity can be temperature-dependent[17].

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the (R)-Morpholin-2-ylmethanol hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • For samples from acidic or basic stress conditions, neutralize with an equimolar amount of base or acid, respectively, before dilution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject a solution of the racemic mixture to confirm the resolution of the two enantiomer peaks. The resolution factor (Rs) should be greater than 1.5.

  • Quantification:

    • The enantiomeric excess (% e.e.) is calculated using the peak areas of the (R)- and (S)-enantiomers: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Data Presentation and Interpretation

The results of the stability study should be tabulated for clear comparison. The table below presents hypothetical data to illustrate the expected outcomes.

Stress ConditionTime (hours)% Enantiomeric Excess (e.e.)Observations
Control (2-8°C, Dark) 099.8Initial Purity
7299.8No change
Acidic (0.1 M HCl, 60°C) 2499.5Minor decrease in e.e.
4899.1Slight racemization
7298.5Evidence of slow racemization
Basic (0.1 M NaOH, 60°C) 2495.2Significant racemization
4889.8Rapid loss of stereochemical purity
7282.3Compound is highly unstable in base
Oxidative (3% H₂O₂) 7299.7Stereochemically stable
Thermal (80°C) 7299.8Stereochemically stable in solid state
Photostability (ICH Q1B) 7299.8Stereochemically stable

Interpretation of Results:

The hypothetical data suggest that (R)-Morpholin-2-ylmethanol hydrochloride is stereochemically robust under oxidative, thermal, and photolytic stress. However, it exhibits susceptibility to racemization under hydrolytic conditions, particularly in a basic environment. This is consistent with the deprotonation mechanism at the chiral center. The slower racemization under acidic conditions suggests this pathway is less favorable.

G

Caption: Potential racemization pathways.

Conclusion and Recommendations

This comparative guide outlines a comprehensive strategy for validating the stereochemical stability of (R)-Morpholin-2-ylmethanol hydrochloride. The forced degradation study, coupled with a validated chiral HPLC method, provides the necessary data to understand the compound's stability profile.

Based on our analysis, (R)-Morpholin-2-ylmethanol hydrochloride is a stereochemically stable compound under most conditions but is susceptible to base-catalyzed racemization. Therefore, it is critical for researchers and drug development professionals to avoid prolonged exposure to basic conditions during synthesis, purification, and formulation to maintain its enantiomeric purity. Storage in its hydrochloride salt form at controlled room or refrigerated temperatures is recommended.

By following the principles and protocols detailed in this guide, scientists can confidently assess and ensure the stereochemical integrity of this important chiral building block, a crucial step in the development of safe and effective pharmaceuticals.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link][11][12]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link][9]

  • Veeprho. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Veeprho. Available at: [Link][10]

  • Starodub. ICH Q1A Guideline – Stability Testing Of Drug Substances And Products – Open For Consultation. Starodub. Available at: [Link][8]

  • Valenti, A. et al. (2020). Proposed mechanisms for racemization and related processes. ResearchGate. Available at: [Link][7]

  • MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available at: [Link][2]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link][14]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link][15]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link][17]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Available at: [Link][4]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link][3]

  • AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. AccessPharmacy. Available at: [Link][1]

Sources

Validation

IR spectroscopy characterization of (R)-Morpholin-2-ylmethanol hydrochloride

Advanced IR Spectroscopy Characterization of (R)-Morpholin-2-ylmethanol Hydrochloride: Methodological Comparison and Spectral Profiling Introduction (R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1436436-17-7 / 156925-22...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced IR Spectroscopy Characterization of (R)-Morpholin-2-ylmethanol Hydrochloride: Methodological Comparison and Spectral Profiling

Introduction

(R)-Morpholin-2-ylmethanol hydrochloride (CAS: 1436436-17-7 / 156925-22-3) is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. Verifying its structural integrity—and specifically confirming the successful formation of the hydrochloride salt versus the free base—is a critical quality control step in drug development. Fourier-Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool for this characterization. This guide objectively compares the performance of different FTIR modalities for analyzing this compound and provides self-validating, step-by-step methodologies.

Section 1: Comparative Analysis of FTIR Modalities for Chiral Salts

When characterizing pharmaceutical salts, the choice of sample presentation dictates the reliability of the spectral data. Below is an objective comparison of the two industry-standard methodologies: Attenuated Total Reflectance (ATR) and KBr Pellet Transmission[3][4].

ATR-FTIR (Diamond Crystal): The High-Throughput Standard ATR utilizes an evanescent wave that penetrates only a few micrometers into the sample[4].

  • Advantages: Requires zero sample preparation and eliminates the risk of moisture absorption during handling. Because (R)-Morpholin-2-ylmethanol HCl is hygroscopic, ATR prevents ambient water from masking the critical O-H stretch region (3200–3400 cm⁻¹).

  • Limitations: Peak intensities are wavelength-dependent (lower intensity at higher wavenumbers), which can skew quantitative library matching if not mathematically corrected by the software.

KBr Pellet Transmission: The High-Sensitivity Benchmark The sample is diluted in an IR-transparent potassium bromide matrix and pressed into a disc[3].

  • Advantages: Adheres strictly to the Beer-Lambert law, providing superior signal-to-noise ratios and flat baselines. This makes it the superior choice for detecting trace organic impurities in the chiral building block[3].

  • Limitations: KBr is highly hygroscopic. If not meticulously dried, absorbed water bands will obscure the sample's intrinsic N-H⁺ and O-H stretching regions, leading to false interpretations[5].

Section 2: Quantitative Spectral Signatures (HCl Salt vs. Free Base)

The conversion of (R)-Morpholin-2-ylmethanol from a free base to a hydrochloride salt induces profound electronic and structural changes. The table below summarizes the diagnostic IR band shifts utilized to confirm successful salt formation.

Functional GroupFree Base (Expected cm⁻¹)HCl Salt (Expected cm⁻¹)Mechanistic Rationale for Spectral Shift
O-H Stretch 3300 - 3400 (broad)3250 - 3350 (broad)Alterations in the hydrogen bonding network within the crystal lattice upon salt formation[6].
N-H Stretch ~3300 (sharp)2800 - 2400 (broad, multiple)Protonation forms R₂NH₂⁺. Strong H-bonding with the Cl⁻ counter-ion drastically lowers the frequency and broadens the band.
C-H Aliphatic 2950 - 28502950 - 2850Minimal change; the carbon backbone of the morpholine ring remains largely unaffected.
C-O-C Stretch ~1110 (asymmetric)~1100 (asymmetric)Morpholine ether linkage; slight shift due to conformational locking in the solid-state salt.
C-N Stretch ~1140~1080Quaternization of the nitrogen alters the C-N bond force constant, shifting the absorption to a lower wavenumber.

Section 3: Experimental Workflows & Self-Validating Methodologies

FTIR_Characterization Start Sample: (R)-Morpholin-2-ylmethanol HCl Assess Assess Sample Properties (Hygroscopicity & Quantity) Start->Assess ATR_Path ATR-FTIR (Diamond Crystal) Assess->ATR_Path High Hygroscopicity Routine QC KBr_Path KBr Pellet (Transmission) Assess->KBr_Path Trace Impurity Analysis Library Matching ATR_Prep Direct Application Apply Pressure via Anvil ATR_Path->ATR_Prep KBr_Prep Mix 1% in dry KBr Press at 10 Tons (Vacuum) KBr_Path->KBr_Prep Data_Acq Data Acquisition (4000-400 cm⁻¹, 64 scans) ATR_Prep->Data_Acq KBr_Prep->Data_Acq Analysis Spectral Analysis: Identify N-H⁺ and O-H Shifts Data_Acq->Analysis

Workflow for selecting and executing FTIR characterization of pharmaceutical salts.
Protocol A: ATR-FTIR Analysis (Optimized for Hygroscopic Salts)
  • System Calibration: Run a polystyrene standard film.

    • Causality: Validates the interferometer's wavelength accuracy and laser alignment before analyzing unknown chiral building blocks.

  • Background Acquisition: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a background spectrum immediately prior to the sample.

    • Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor fluctuate constantly. Immediate subtraction prevents these environmental artifacts from being integrated into the sample spectrum.

  • Sample Application & Compression: Deposit 2–5 mg of (R)-Morpholin-2-ylmethanol HCl directly onto the crystal. Lower the pressure anvil until the torque-limiting clutch engages.

    • Causality: The evanescent wave penetrates only 0.5–2 µm[4]. Insufficient pressure results in poor optical contact, yielding a low signal-to-noise ratio, while the clutch prevents crystal fracture.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 co-added scans). Apply an ATR correction algorithm to normalize high-wavenumber intensities for direct comparison with transmission libraries.

Protocol B: KBr Pellet Transmission (Optimized for Trace Impurity Profiling)
  • Matrix Dehydration: Bake FTIR-grade KBr powder at 105°C for ≥2 hours, storing it in a desiccator[5].

    • Causality: Residual moisture in standard KBr will produce a broad band at ~3450 cm⁻¹, which falsely mimics or obscures the (R)-Morpholin-2-ylmethanol hydroxyl (-OH) stretch.

  • Milling & Dilution: Grind ~1.5 mg of the API with 150 mg of dried KBr in an agate mortar for 60 seconds.

    • Causality: Maintaining a ~1% sample concentration ensures the absorbance remains within the linear dynamic range (0.2 - 0.8 AU), preventing peak "bottoming out" due to total absorption[3].

  • Vacuum Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum (20 inHg) for 1 minute, then press at 10 tons for 2 minutes.

    • Causality: Vacuum evacuation removes trapped air pockets. If left in the matrix, air causes severe light scattering, resulting in a sloping baseline that degrades quantitative accuracy.

  • Data Acquisition: Mount the transparent pellet in the transmission holder and scan under identical parameters (4000-400 cm⁻¹, 64 scans).

References

  • echemi.com - MORPHOLINEMETHANOL;(R)-2-morpholinylmethanol;(R)-morpholin-2-ylmethanol - Echemi - 1

  • cymitquimica.com - CAS 1436436-17-7: (R)-2-Morpholinemethanol hydrochloride - CymitQuimica - 2

  • bristol.ac.uk - Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines - 6

  • kinteksolution.com - What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - 3

  • azom.com - Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - 4

  • rockymountainlabs.com - Difference between Normal KBR and FTIR Grade KBR - 5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (R)-Morpholin-2-ylmethanol hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. (R)-Morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. (R)-Morpholin-2-ylmethanol hydrochloride, a valuable chiral building block, possesses a hazard profile that necessitates rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical action. Our objective is to ensure that every step you take is part of a self-validating system of safety and compliance.

Hazard Profile & Risk Assessment: Understanding the "Why"

(R)-Morpholin-2-ylmethanol hydrochloride belongs to the morpholine family of compounds. While specific data for this exact salt is limited, the known hazards of the parent morpholine structure provide a strong basis for a conservative and safe approach. Morpholine and its derivatives are recognized as hazardous materials, primarily due to their corrosive, toxic, and flammable properties.[1][2][3] Therefore, this compound must be managed as regulated hazardous waste from cradle to grave, in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4]

Table 1: Hazard & Disposal Profile Summary

Parameter Description & Justification Source(s)
Primary Hazards Corrosive: Causes severe skin burns and eye damage. Toxic: Toxic in contact with skin and harmful if swallowed or inhaled. Flammable: Vapors may form explosive mixtures with air.[1][3][5][6]
Anticipated EPA Waste Codes D001 (Ignitability): Due to the flammability of the parent morpholine structure. D002 (Corrosivity): Due to the potential for the material to be highly acidic or basic, and cause severe burns.[5][7]
Chemical Incompatibilities Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides): Reaction can be violent and may cause fires.[5][6]
Prohibited Disposal Routes Sewer/Drain Disposal: Strictly prohibited. The compound is harmful to aquatic life and can damage plumbing systems. Regular Trash: Strictly prohibited. Poses a significant risk to sanitation workers and the environment.[4][6][8]
Preferred Disposal Method Licensed Hazardous Waste Incineration: The recommended and most common method for complete destruction of the compound.[9][10]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before any waste is generated, establishing a safe handling environment is paramount. The following controls are not merely suggestions but essential components of a safe laboratory practice.

  • Primary Engineering Control: Chemical Fume Hood All handling and waste collection activities involving (R)-Morpholin-2-ylmethanol hydrochloride must be conducted within a certified chemical fume hood.[11] This is critical to prevent the inhalation of potentially toxic vapors and to contain any accidental spills.[1]

  • Personal Protective Equipment (PPE) The selection of PPE is your last and most personal line of defense. Each component is chosen to counteract a specific hazard posed by the chemical.[11]

    • Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[5][11] This combination is necessary to protect against splashes that can cause severe, irreversible eye damage.[1]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[11] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Given that the compound is toxic upon skin contact, this is a non-negotiable requirement.[1]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[11] This protects your skin from splashes and provides a critical layer of protection in the event of a fire.

    • Footwear: Fully enclosed, chemical-resistant shoes are mandatory to protect your feet from potential spills.[11]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. Follow these steps to ensure you remain in compliance with institutional and federal regulations.[4][7]

Step 3.1: Waste Segregation & Collection Segregation is the cornerstone of safe waste management. Never mix incompatible waste streams.[7]

  • Solid Waste: Collect unadulterated (R)-Morpholin-2-ylmethanol hydrochloride powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated hazardous waste container.[11]

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a separate, compatible liquid waste container. The solvent itself may add additional hazard classifications.

  • Contaminated PPE: Used gloves, bench paper, and other contaminated PPE should be collected in the solid hazardous waste container.[8]

Step 3.2: Containerization & Labeling The waste container is the primary vessel for transport and must meet stringent criteria.

  • Container Selection: Use a chemically compatible container, typically made of high-density polyethylene (HDPE), with a secure, vapor-tight lid.[8][11] Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: As soon as the first piece of waste is added, the container must be labeled.[7] Contact your institution's Environmental Health & Safety (EHS) office to obtain official hazardous waste tags.[4] The label must include:

    • The words "HAZARDOUS WASTE" [8]

    • The full, unabbreviated chemical name: "(R)-Morpholin-2-ylmethanol hydrochloride" [4][7]

    • A list of all components in a mixture, including solvents.[4]

    • The specific hazards (e.g., "Corrosive," "Toxic," "Flammable").[8]

    • The Accumulation Start Date (the date the first waste was added).[7]

    • Your name, principal investigator, and laboratory information.[4]

Step 3.3: Temporary On-Site Storage Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: The primary waste container must be placed inside a larger, chemically resistant container (a secondary containment bin) capable of holding the entire volume of the primary container in case of a leak.[8][12]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.

  • Segregation: Store the container away from incompatible materials, particularly oxidizing agents, heat sources, and open flames.[8][12]

Step 3.4: Final Disposal Final disposal must be managed by professionals.

  • Contact EHS: Once the container is full or is approaching its regulatory storage time limit (typically 180 days), contact your institution's EHS office to schedule a waste pickup.[7][8]

  • Documentation: Complete any required waste manifest forms provided by EHS. This paperwork is a legal requirement that tracks the waste from your lab to the final disposal facility.[4][13]

  • Handover: Transfer the sealed and properly labeled waste container to the authorized hazardous waste personnel during the scheduled pickup.[8]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.[14]

Spill_Response_Workflow cluster_small cluster_large spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill Protocol (Contained in Fume Hood) assess->small_spill  Small & Contained large_spill Large Spill Protocol (Outside Fume Hood) assess->large_spill Large or Uncontained   alert_small 1. Alert Colleagues in Immediate Area small_spill->alert_small evacuate 1. EVACUATE Immediately large_spill->evacuate ppe_small 2. Don Full PPE alert_small->ppe_small contain 3. Contain with Inert Absorbent Material ppe_small->contain collect 4. Collect with Non-Sparking Tools into Waste Container contain->collect decon 5. Decontaminate Spill Area collect->decon alert_large 2. Alert EHS / Emergency Response & Isolate Area evacuate->alert_large deny_entry 3. Deny Re-entry alert_large->deny_entry

Caption: Decision workflow for spill response.

For Small Spills (Contained within a chemical fume hood):

  • Alert Personnel: Immediately inform others in the laboratory.[8]

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[1][5][6]

  • Collection: Using non-sparking tools, carefully scoop the absorbent material into your designated hazardous waste container.[2][5][8] The use of non-sparking tools is critical to prevent the ignition of flammable vapors.[6]

  • Decontamination: Clean the spill area with a suitable decontaminant, followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.[11]

For Large Spills (Outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert all personnel to leave.[6][8]

  • Alert Authorities: Contact your institution's EHS or emergency response team and inform them of the nature and location of the spill.[6]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Deny Entry: Prevent anyone from re-entering the contaminated area until cleared by emergency personnel.

Regulatory & Compliance Overview

Adherence to this guide ensures compliance with the primary federal regulations governing chemical waste in a research setting.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs all aspects of hazardous waste management, including identification, storage, transport, and disposal. Your institution's EHS office acts as the liaison to ensure these complex regulations are met.

  • Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) and the Hazard Communication standard (29 CFR 1910.1200), are designed to protect you, the worker.[15][16][17] These regulations mandate proper training, access to safety information (like SDS), use of PPE, and clear emergency action plans.[14]

By integrating these procedures into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can continue responsibly.

References

  • Morpholine (HSG 92, 1995) . INCHEM. [Link]

  • Morpholine - The Lab Depot . The Lab Depot. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Hazardous Substance Fact Sheet - Morpholine . New Jersey Department of Health. [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . HalenHardy. [Link]

  • 1910.120 - Hazardous waste operations and emergency response . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards . Occupational Safety and Health Administration. [Link]

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview . Occupational Safety and Health Administration. [Link]

  • Morpholine - Safety Data Sheet . Carl ROTH. [Link]

  • Hazardous Waste Management - Cabrillo College . Cabrillo College. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • (R)-2-Hydroxymethyl-morpholine hydrochloride material safety data sheet . Capot Chemical. [Link]

  • Morpholine - SAFETY DATA SHEET . Penta. [Link]

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